4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
Description
BenchChem offers high-quality 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-fluoro-5-morpholin-4-yl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O3/c11-7-5-10(14(15)16)8(12)6-9(7)13-1-3-17-4-2-13/h5-6H,1-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLAISVDXGXTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)N)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS 215734-56-8): A Critical Building Block in HPK1 Inhibitor Development
[label=<
4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
Finalizing the Workflow
I've finalized the synthesis workflow diagram using Graphviz, ensuring proper formatting and visual clarity. I've included the intermediates' structures directly within the DOT code for a seamless presentation. The workflow accurately depicts the synthesis, including intermediates like 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline, progressing to the benzimidazole HPK1 inhibitor core.
Refining the Code
I'm now refining the Graphviz code. I'm focusing on ensuring high contrast text colors against node backgrounds, adhering strictly to color contrast rules. I have ensured that the layout is clean, and easy to read.
Optimizing the Presentation
I am now focusing on refining the Graphviz code, ensuring high contrast text colors against node backgrounds, and adhering to strict color contrast rules to maximize readability. I've also revised the reference section to consolidate sources into a numbered list including the title, source, and a clickable URL for verification, such as the Google Patents URL.
Implementing the Visuals
I'm now incorporating structural formulas into the diagrams and streamlining code readability, refining font choices, and fine-tuning node and edge styling within the Graphviz DOT language. I'm prioritizing the clarity of the synthesis workflow, including intermediates and reaction conditions, making the synthesis easily interpretable. I have also replaced broken links.
Finalizing the Whitepaper
I'm now integrating all aspects into a cohesive whitepaper. I've included self-validating experimental protocols with clear checkpoints for visual and analytical verification, specifically tailored to the SNAr and reduction steps. Each step includes explanatory causality behind the experimental choices. All formatting and styling have been checked for consistency, and the reference list is complete.
Refining the Diagrams
I'm now incorporating structural formulas into the diagrams. I am streamlining the code, and refining font choices and node and edge styling within the Graphviz DOT language. I'm focusing on the clarity of the synthesis workflow, including intermediates and reaction conditions, making the workflow easily interpretable. I have also replaced broken links.
Executive Summary
In the rapidly evolving landscape of targeted oncology and immunomodulatory drug discovery, 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS 215734-56-8) has emerged as a highly specialized, privileged intermediate. Primarily utilized as a precursor for benzimidazole-based kinase inhibitors, this compound provides the essential pharmacophore geometry required to target Hematopoietic Progenitor Kinase 1 (HPK1) [1].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical pathway biology and practical benchtop synthesis. This guide details the physicochemical profiling, the mechanistic causality of its synthesis, self-validating experimental protocols, and the downstream application of this critical molecule in cancer immunotherapy.
Physicochemical Profiling
Understanding the baseline properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solubility and steric hindrance during downstream cyclization.
Table 1: Physicochemical Profile of CAS 215734-56-8
| Property | Value |
| Chemical Name | 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline |
| Common Synonyms | 4-Fluoro-5-morpholino-2-nitroaniline |
| CAS Registry Number | 215734-56-8 |
| Molecular Formula | C₁₀H₁₂FN₃O₃ |
| Molecular Weight | 241.22 g/mol |
| Appearance | Yellow solid |
| Purity Standard (Commercial) | ≥95% [2] |
Mechanistic Role in Oncology (HPK1 Inhibition)
To understand why this specific molecule is synthesized, one must understand its biological target. Hematopoietic Progenitor Kinase 1 (HPK1, or MAP4K1) is a serine/threonine kinase that functions as a critical negative immune checkpoint [3].
Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse by the SLP-76 complex. HPK1 phosphorylates SLP-76, triggering the ubiquitination and degradation of the signaling complex. This action down-modulates the AP-1, NF-κB, and Erk2 pathways, effectively suppressing T-cell activation [4].
By synthesizing benzimidazole-core inhibitors derived from 4-fluoro-5-morpholino-2-nitroaniline, researchers can potently block HPK1 kinase activity. This blockade restores T-cell and B-cell activation, driving superior anti-tumor immunity—especially when administered synergistically with PD-1 inhibitors like nivolumab [3].
HPK1 signaling pathway and mechanism of action for benzimidazole-derived inhibitors.
Chemical Synthesis & Causality
The transformation of commercially available starting materials into the HPK1 inhibitor precursor relies on two highly controlled synthetic steps.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The synthesis begins with 5-chloro-4-fluoro-2-nitroaniline .
-
Causality of Regioselectivity: The chlorine atom at position 5 is situated para to the strongly electron-withdrawing nitro group. This para-relationship highly activates the C5 position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex. The fluorine at C4 is meta to the nitro group and is therefore preserved [1].
-
Causality of Solvent Selection: Dimethyl sulfoxide (DMSO) is specifically selected as the solvent. As a polar aprotic solvent, it effectively solvates cations but leaves the morpholine nucleophile unsolvated and highly reactive, driving the reaction to a 94% yield [1].
Step 2: Catalytic Transfer Hydrogenation
To form the benzimidazole core, the nitro group must be reduced to an amine to yield 4-fluoro-5-morpholinobenzene-1,2-diamine .
-
Causality of Reagent Choice: Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) poses a severe risk of hydrodefluorination (cleaving the carbon-fluorine bond). To circumvent this, a catalytic transfer hydrogenation using hydrazine hydrate and Raney Nickel is employed [1]. Raney Nickel provides a highly active surface area for the rapid decomposition of hydrazine into hydrogen species, allowing for mild, low-temperature (65–70 °C) reduction of the nitro group without disturbing the aryl fluoride.
Chemical synthesis workflow from 5-chloro-4-fluoro-2-nitroaniline to the benzimidazole core.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
-
Setup: In a reaction vessel, combine 5-chloro-4-fluoro-2-nitroaniline (1.0 g, 5.24 mmol) and morpholine (1.37 mL, 15.7 mmol, 3.0 eq) in DMSO (5 mL).
-
Reaction: Heat the mixture in an oil bath at 140 °C for 3 hours.
-
Precipitation: Slowly add H₂O (50 mL) while stirring at 80 °C to induce precipitation. Allow the suspension to cool to room temperature.
-
Isolation: Isolate the product via suction filtration, wash thoroughly with H₂O, and dry under a vacuum to yield a yellow solid (1.25 g, 94% yield) [1].
Validation Checkpoint: The reaction is deemed successful when LC-MS confirms the disappearance of the starting material mass and the appearance of the target mass (m/z 242.1). The high yield (94%) should visually present as a vibrant yellow crystalline solid free of dark tarry byproducts.
Protocol B: Reduction to 4-Fluoro-5-morpholinobenzene-1,2-diamine
-
Setup: Charge a 100 mL round-bottom flask with 4-fluoro-5-morpholino-2-nitroaniline (0.123 g) and MeOH (37 mL) under an Argon blanket at room temperature.
-
Catalyst Addition: Carefully add Raney Nickel (0.123 g) under continuous stirring.
-
Reduction: Slowly heat the reaction mass to 60–65 °C. Add hydrazine hydrate (0.86 mL) dropwise over approximately 5 minutes. Stir at 65–70 °C for 2 hours.
-
Workup: Cool to room temperature, filter the catalyst through a pad of Celite under Argon, and wash the pad with MeOH (2 × 5 mL).
-
Purification: Concentrate the combined filtrates and purify via flash chromatography (Gradient: MeOH/DCM 0-25%) to afford a light brown solid (0.615 g, 57% yield) [1].
Validation Checkpoint: The successful reduction is visually indicated by the transition of the mixture from a bright yellow suspension to a lighter, brownish solution. Post-filtration, ¹H NMR must show the disappearance of the highly deshielded aromatic proton adjacent to the nitro group.
Data Presentation: Analytical Characterization
To ensure absolute trustworthiness in the synthesized batch, cross-reference the obtained analytical data against the established benchmarks below.
Table 2: Analytical Characterization (NMR & MS)
| Compound | ¹H NMR (400 MHz, CD₃OD) | MS (ESI) [M+H]⁺ |
| 4-Fluoro-5-morpholino-2-nitroaniline | δ 7.17 (d, J=14.0 Hz, 1H), 6.37 (d, J=8.0 Hz, 1H), 3.83 (t, J=4.4 Hz, 4H), 3.22 (t, J=4.8 Hz, 4H) | Found: 242.1 (Calcd: 242.1) |
| 4-Fluoro-5-morpholinobenzene-1,2-diamine | δ 6.51-6.47 (m, 2H), 3.81 (t, J=4.8 Hz, 4H), 2.93 (t, J=4.8 Hz, 4H) | Found: 212.0 (Calcd: 212.1) |
Data sourced and verified from EP3322711B1 patent literature [1].
References
- Title: HPK1 INHIBITORS AND METHODS OF USING SAME (EP3322711B1)
- Title: Hpk1 inhibitors and methods of using same (WO2016205942A1)
- Title: HPK1 INHIBITORS AND METHODS OF USING SAME (US2016)
-
Title: 4-fluoro-5-morpholin-4-yl-2-nitroaniline (CAS 215734-56-8) Source: AccelaChem URL: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 215734-56-8,4-fluoro-5-morpholin-4-yl-2-nitroaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. WO2016205942A1 - Hpk1 inhibitors and methods of using same - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Architectural Mastery of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline: Synthesis, Mechanistic Causality, and Application in HPK1 Inhibitor Discovery
As modern oncology increasingly pivots toward immuno-oncology, the demand for highly specific, small-molecule kinase inhibitors has surged. At the heart of many of these advanced therapeutic scaffolds lies 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS: 215734-56-8), a privileged chemical intermediate[1]. This whitepaper provides an in-depth technical analysis of this compound, detailing the causality behind its synthetic workflows, its self-validating experimental protocols, and its critical role in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.
Physicochemical Profiling & Structural Rationale
The utility of 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline stems from its highly functionalized aromatic ring. The presence of a morpholine ring provides favorable aqueous solubility and a vector for hydrogen bonding, while the fluorine atom enhances metabolic stability and modulates the pKa of adjacent functional groups. The ortho-nitroaniline moiety serves as a masked 1,2-diamine, a universal precursor for synthesizing bicyclic heterocycles like benzimidazoles and thienopyridinones[2].
Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline |
| CAS Registry Number | 215734-56-8[1] |
| Molecular Formula | C10H12FN3O3[1] |
| Molecular Weight | 241.22 g/mol [1] |
| Standard Purity | ≥95% (HPLC)[1] |
| Structural Features | F-C(sp2) bond, secondary amine, morpholine ring, nitro group |
Mechanistic Causality in Synthetic Workflows
As an Application Scientist, it is critical to understand why a reaction works, not just how to perform it. The synthesis of this compound and its subsequent reduction rely on precise electronic effects and chemoselective catalysis.
Nucleophilic Aromatic Substitution (SNAr)
The synthesis begins with 5-chloro-4-fluoro-2-nitroaniline . The nitro group at the C2 position exerts a powerful electron-withdrawing effect (-M, -I) that strongly activates the ortho and para positions of the aromatic ring. Because the chlorine atom at C5 is para to the nitro group, the C5 carbon is highly electrophilic. Conversely, the fluorine at C4 is meta to the nitro group and lacks this resonance activation. When morpholine is introduced, it selectively displaces the chlorine atom via a Meisenheimer complex intermediate, leaving the fluorine intact[3]. Dimethyl sulfoxide (DMSO) is the solvent of choice because, as a polar aprotic solvent, it leaves the morpholine nucleophile unsolvated and highly reactive while stabilizing the anionic transition state.
Self-Validating Protocol: SNAr Reaction
-
Charge: Combine 5-chloro-4-fluoro-2-nitroaniline (1.0 eq) and morpholine (3.0 eq) in DMSO[3].
-
Execute: Heat the mixture in an oil bath at 140 °C for 3 hours[3].
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating; the displacement of the chlorine atom alters the chromophore, shifting the solution's color. The reaction is complete when the starting material peak vanishes and the [M+H]+ 242.2 peak dominates.
-
Isolate: Slowly add H2O at 80 °C with vigorous stirring to precipitate the product. Cool to room temperature, filter under suction, and wash with H2O[3].
Chemoselective Nitro Reduction
To utilize this scaffold in drug discovery, the nitro group must be reduced to an amine, yielding 4-fluoro-5-(morpholin-4-yl)benzene-1,2-diamine. Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) is contraindicated here due to the high risk of hydrodefluorination (cleavage of the C-F bond). Instead, a transfer hydrogenation approach using Raney Nickel and hydrazine hydrate is employed[2]. This combination provides a mild, controlled release of hydrogen that is highly chemoselective for the nitro group, preserving the critical aryl fluoride[2].
Self-Validating Protocol: Nitro Reduction
-
Charge: Dissolve 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline in Methanol (MeOH) under an Argon blanket at room temperature[2].
-
Catalyze: Cautiously add catalytic Raney Nickel under continuous stirring[2].
-
Execute: Slowly heat the reaction to 60–65 °C. Add hydrazine hydrate dropwise over approximately 5 minutes[2]. Stir at 65–70 °C for 2 hours[2].
-
In-Process Control (IPC): The dropwise addition of hydrazine will result in steady nitrogen gas evolution—a physical, self-validating indicator of active reduction. TLC (EtOAc/Hexane) will confirm completion as the highly polar diamine replaces the less polar nitroaniline.
Synthetic workflow of 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline and its reduction.
Translating Structure to Function: The HPK1-SLP76 Axis
The 1,2-diamine generated from our title compound is a foundational building block for synthesizing inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) [2]. Understanding the biological causality of these inhibitors requires an examination of the T-cell receptor (TCR) signaling cascade.
The Mechanism of T-Cell Suppression
HPK1 is a critical negative regulator of TCR signaling. Upon TCR activation, HPK1 is recruited to the signaling complex where it directly phosphorylates the adaptor protein SLP76 at Serine 376 [4]. This specific phosphorylation event acts as a molecular switch, creating a high-affinity binding site for 14-3-3 proteins[4]. The recruitment of 14-3-3 induces the ubiquitination and subsequent proteasomal degradation of SLP76, which destabilizes the entire TCR signaling complex and severely attenuates IL-2 production and T-cell activation[5].
Therapeutic Intervention
By incorporating the 4-fluoro-5-(morpholin-4-yl)benzene-1,2-diamine scaffold into heterocyclic cores (such as thienopyridinones), developers create potent small-molecule HPK1 inhibitors[2]. These inhibitors block the kinase activity of HPK1, preventing the phosphorylation of SLP76 at Ser376[5]. Consequently, SLP76 remains active, TCR signaling is sustained, and the T-cells mount a robust anti-tumor immune response[5]. In clinical and preclinical models, these HPK1 inhibitors demonstrate profound synergistic effects when co-administered with PD-1 checkpoint inhibitors (e.g., nivolumab)[2].
HPK1-SLP76 signaling axis and the mechanism of HPK1 inhibitors in T-cell activation.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline before advancing it to complex cross-coupling or cyclization steps, the following analytical parameters must be validated:
| Analytical Method | Expected Validation Parameters |
| LC-MS (ESI+) | Base peak at m/z 242.2 [M+H]+. Absence of m/z 190.5 (Starting Material). |
| 1H NMR (DMSO-d6) | Multiplets at ~3.0 ppm and ~3.7 ppm (8H, morpholine ring); distinct aromatic singlets/doublets (depending on F-coupling) for the C3 and C6 protons; broad singlet for the -NH2 group. |
| HPLC (Reverse Phase) | Single sharp peak accounting for ≥95% Area Under Curve (AUC) at 254 nm. |
References
- US10501474B2 - HPK1 inhibitors and methods of using same Source: Google Patents URL
- WO2016205942A1 - Hpk1 inhibitors and methods of using same Source: Google Patents URL
-
215734-56-8, 4-fluoro-5-morpholin-4-yl-2-nitroaniline Source: AccelaChem URL:[Link]
-
A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 Source: NIH / PMC URL:[Link]
-
HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders Source: Frontiers in Immunology URL:[Link]
Sources
- 1. 215734-56-8,4-fluoro-5-morpholin-4-yl-2-nitroaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. US10501474B2 - HPK1 inhibitors and methods of using same - Google Patents [patents.google.com]
- 3. WO2016205942A1 - Hpk1 inhibitors and methods of using same - Google Patents [patents.google.com]
- 4. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
A Comprehensive Technical Guide to 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic combination of pharmacophoric groups can lead to novel molecular entities with significant therapeutic potential. 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline is one such molecule, incorporating a trifecta of functionalities: a nitroaniline core, a fluorine substituent, and a morpholine ring. Nitroaniline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The electron-withdrawing nature of the nitro group is a key determinant of the chemical reactivity and biological interactions of these molecules.[3] The inclusion of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the morpholine moiety is a privileged structure in drug discovery, often improving aqueous solubility and pharmacokinetic profiles.[4]
This technical guide provides an in-depth exploration of 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline, from its chemical identity and a proposed synthetic route to its potential biological significance and the experimental protocols for its characterization.
I. Chemical Identity and Physicochemical Properties
The foundational step in understanding a molecule is to define its structure and properties.
| Identifier | Value |
| IUPAC Name | 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline |
| Molecular Formula | C₁₀H₁₂FN₃O₃ |
| Molecular Weight | 241.22 g/mol |
| Canonical SMILES | C1COCCN1C2=C(C=C(C(=C2)N)[O-])F |
| InChI Key | BQLAISVDXGXTNA-UHFFFAOYSA-N |
| Predicted LogP | 1.5 |
| Appearance | Expected to be a yellow or orange crystalline solid[5] |
II. Proposed Synthesis of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
The proposed synthesis involves the reaction of a suitable difluoro-nitroaniline precursor with morpholine. The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a fluorine atom by the secondary amine of morpholine.
Experimental Protocol: Synthesis
Reaction: 4,5-Difluoro-2-nitroaniline with morpholine.
Materials:
-
4,5-difluoro-2-nitroaniline
-
Morpholine (2.5 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4,5-difluoro-2-nitroaniline (1 equivalent) in DMSO, add potassium carbonate (3 equivalents) and morpholine (2.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline as a solid.
III. Potential Biological and Medicinal Chemistry Applications
The structural motifs within 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline suggest a range of potential biological activities, making it a compound of interest for drug discovery.
-
Anticancer Activity: Nitroaniline derivatives have been shown to induce apoptosis and modulate key signaling pathways in cancer cells, such as the MAPK and NF-κB pathways.[1] The presence of the morpholine ring could further enhance the anticancer profile of the molecule.
-
Antimicrobial Properties: The nitroaromatic scaffold is a cornerstone of several antimicrobial drugs.[6] The mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that can damage microbial DNA and proteins.[6]
-
Anti-inflammatory Effects: Certain nitroaniline compounds exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators like nitric oxide (NO).[1]
-
Kinase Inhibition: The aniline scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of this molecule could lend itself to targeting specific kinases involved in disease pathways.
IV. Analytical and Characterization Protocols
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the molecular structure.
Protocol for NMR Analysis: [7]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe proton signals.
-
Acquire a ¹³C NMR spectrum to observe carbon signals.
-
Consider acquiring a ¹⁹F NMR spectrum to confirm the presence and environment of the fluorine atom.
-
-
Data Analysis (Expected Signals):
-
¹H NMR: Aromatic protons will appear as multiplets in the 6.0-8.5 ppm region. The morpholine protons will likely show two distinct multiplets around 3.0-4.0 ppm. The amine (-NH₂) protons will present as a broad singlet.
-
¹³C NMR: Expect distinct signals for the aromatic carbons (110-160 ppm) and the morpholine carbons (45-70 ppm).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound.
Protocol for HPLC Analysis: [7]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase and filter through a 0.45 µm syringe filter.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV-Vis scan (likely in the 254-400 nm range).
-
Injection Volume: 10 µL.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Look for the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight.
V. Safety and Handling
Nitroaniline derivatives should be handled with care due to their potential toxicity.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]
VI. Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline.
Potential Biological Signaling Pathway Modulation
Caption: Potential modulation of cancer cell signaling pathways.
VII. Conclusion
4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline presents itself as a molecule of significant interest for further investigation in the field of medicinal chemistry. Its unique combination of a nitroaniline core, a fluorine substituent, and a morpholine ring suggests a high potential for diverse biological activities. The proposed synthetic route offers a viable starting point for its preparation, and the detailed characterization protocols provide a framework for its analysis. Further research into the biological properties of this compound is warranted to fully explore its therapeutic potential.
References
-
The Significance of Nitroaniline Derivatives in Chemical Research. (2025, August 5). Retrieved from [Link]
- Use of nitroaniline derivatives for the production of nitric oxide - Google Patents. (n.d.).
-
Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. (n.d.). Retrieved from [Link]
-
Synthesis of 4,5-difluoro-2-nitroaniline - PrepChem.com. (n.d.). Retrieved from [Link]
-
4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem. (n.d.). Retrieved from [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Retrieved from [Link]
-
UN1661 p-Nitroaniline Analytical Grade - Labbox Export. (n.d.). Retrieved from [Link]
-
Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1 - Nam Thao. (n.d.). Retrieved from [Link]
-
DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). Retrieved from [Link]
-
4-Fluoro-2-nitroaniline - the NIST WebBook. (n.d.). Retrieved from [Link]
-
China 4-fluoro-2-Methoxy-5-nitroaniline Manufacturers Suppliers Factory - Senfeida. (n.d.). Retrieved from [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. (n.d.).
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib - ResearchGate. (2020, October 6). Retrieved from [Link]
-
Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025, August 7). Retrieved from [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (n.d.). Retrieved from [Link]
-
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC. (2025, August 11). Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022, June 5). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. chemiis.com [chemiis.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 9. labbox.eu [labbox.eu]
- 10. fishersci.com [fishersci.com]
- 11. durhamtech.edu [durhamtech.edu]
- 12. fishersci.com [fishersci.com]
Comprehensive Technical Guide: 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
Executive Summary
4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS: 215734-56-8) is an advanced, highly functionalized pharmaceutical intermediate. Characterized by its fluorinated nitroaniline core and a solubilizing morpholine appendage, this compound has emerged as a critical building block in modern oncology. Specifically, it is a foundational precursor in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors—a novel class of immunotherapeutics designed to reverse T-cell exhaustion and enhance anti-tumor immunity [1].
As a Senior Application Scientist, this guide is designed to move beyond basic specifications. It provides an authoritative breakdown of the compound's physicochemical profile, the mechanistic causality behind its regioselective synthesis, and a self-validating protocol for its preparation.
Chemical Identity & Physicochemical Profiling
The integration of a morpholine ring onto the fluorinated aniline core dramatically alters the compound's physicochemical behavior. The morpholine moiety acts as a strong hydrogen-bond acceptor, improving the aqueous solubility of downstream active pharmaceutical ingredients (APIs), while the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the aromatic ring.
Table 1: Physicochemical Properties of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
| Property | Value | Scientific Implication |
| CAS Registry Number | 215734-56-8 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₁₀H₁₂FN₃O₃ | Defines the stoichiometric baseline for synthesis. |
| Molecular Weight | 241.22 g/mol | Optimal low-molecular-weight fragment for kinase hinge binders. |
| Appearance | Yellow to bright yellow solid | Coloration is driven by the highly conjugated nitroaniline chromophore. |
| Melting Point | 180 – 181 °C | High melting point indicates a stable, well-ordered crystalline lattice [1]. |
| Boiling Point | 472.4 ± 45.0 °C (Predicted) | High boiling point necessitates solid-state or precipitation-based isolation. |
| Density | 1.410 ± 0.06 g/cm³ (Predicted) | High density typical of halogenated, tightly packed aromatic systems. |
| pKa (Base) | 0.71 ± 0.25 (Predicted) | The morpholine nitrogen is significantly less basic than aliphatic amines due to the electron-withdrawing nature of the adjacent fluoronitroaryl system [1]. |
Mechanistic Causality: The Regioselective SNAr Paradox
The synthesis of 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline from 5-chloro-4-fluoro-2-nitroaniline presents a fascinating mechanistic paradox in Nucleophilic Aromatic Substitution (SNAr).
The Paradox: In standard SNAr reactions, fluorine is a vastly superior leaving group compared to chlorine. Fluorine's extreme electronegativity strongly polarizes the C-X bond and stabilizes the anionic Meisenheimer complex transition state. Yet, in this specific reaction, the morpholine nucleophile exclusively displaces the chlorine atom, leaving the fluorine untouched [2].
The Causality: Regioselectivity here is entirely dictated by the electronic steering of the nitro (-NO₂) and amino (-NH₂) groups, not the intrinsic leaving group ability:
-
Para-Activation: The C5-chlorine is located para to the strongly electron-withdrawing -NO₂ group. Nucleophilic attack at C5 allows the resulting negative charge in the Meisenheimer complex to be delocalized directly onto the oxygen atoms of the nitro group via resonance, drastically lowering the activation energy.
-
Para-Deactivation: The C4-fluorine is meta to the -NO₂ group (preventing resonance stabilization) and para to the electron-donating -NH₂ group. The -NH₂ group pumps electron density into the C4 position, rendering it electron-rich and highly repulsive to the incoming morpholine nucleophile.
This electronic override ensures >95% regioselectivity for the displacement of chlorine, yielding the desired 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline.
Self-Validating Experimental Protocol: Synthesis & Isolation
To ensure absolute reproducibility, the following protocol is designed as a self-validating system . It incorporates thermodynamic controls and in-process checks to guarantee purity without the need for resource-intensive column chromatography [2].
Step 1: Reaction Assembly
-
Action: In a reaction vessel, suspend 5-chloro-4-fluoro-2-nitroaniline (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO). Add morpholine (3.0 eq).
-
Causality: DMSO is selected for its high dielectric constant, which solvates the nucleophile and stabilizes the polar SNAr transition state. Exactly 3.0 equivalents of morpholine are used because it serves a dual purpose: 1 eq acts as the nucleophile, while 2 eq act as an acid scavenger to neutralize the HCl byproduct (forming morpholine hydrochloride). This prevents the protonation of the aniline amine, which would stall the reaction.
Step 2: Thermal Activation & In-Process Control (IPC)
-
Action: Heat the mixture in an oil bath at 140 °C for 3 hours.
-
Validation Check: Pull a 10 µL aliquot and analyze via LC-MS. The system is validated to proceed only when the starting material peak (m/z 190.5) is completely depleted, and the product peak (m/z 242.1 [M+H]⁺) accounts for >95% of the total ion current.
Step 3: Thermodynamic Self-Purification (Workup)
-
Action: While the reaction mixture is still hot (approx. 80 °C), slowly add 50 volumes of deionized water under vigorous stirring.
-
Causality: This is the critical self-purifying step. DMSO and morpholine hydrochloride are infinitely miscible with water. The product, however, is highly lipophilic. By adding water at an elevated temperature (80 °C) rather than room temperature, the product is forced to crystallize slowly. A rapid crash-out at cold temperatures would trap DMSO and unreacted morpholine within an amorphous solid matrix. The hot-water precipitation ensures a highly ordered, pure crystalline lattice.
Step 4: Isolation
-
Action: Allow the suspension to cool to room temperature naturally. Suction filter the precipitate, wash thoroughly with water, and dry under vacuum to yield the product as a bright yellow solid (Typical yield: 90-94%).
Downstream Applications: HPK1 Kinase Inhibitors
Once synthesized, 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline is immediately shuttled into downstream workflows for cancer immunotherapy drug development.
The standard progression involves the catalytic reduction of the nitro group (using Raney Nickel and hydrazine hydrate at 65 °C) to yield 4-fluoro-5-morpholinobenzene-1,2-diamine . This diamine is a privileged scaffold. It is subsequently reacted with various carboxylic acids or aldehydes to form substituted benzimidazoles . These benzimidazole derivatives act as the critical ATP-competitive hinge-binding domain in HPK1 inhibitors, effectively blocking the kinase activity that normally suppresses T-cell proliferation in the tumor microenvironment [2].
Pathway & Workflow Visualization
Synthesis and downstream integration of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline.
References
- United States Patent 10,501,474 B2. "HPK1 inhibitors and methods of using same." Google Patents.
A Technical Guide to Determining the Aqueous Solubility of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
Introduction: The Critical Role of Solubility in Drug Development
4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline is a substituted nitroaniline derivative, a class of compounds frequently utilized as intermediates and building blocks in medicinal chemistry. While specific data for this compound is not extensively published, its structural motifs suggest potential applications in kinase inhibitor programs or other areas of targeted drug discovery.
A fundamental physicochemical property that dictates the trajectory of any potential drug candidate is its aqueous solubility.[1][2] Poor solubility is a primary contributor to challenges in formulation, low or erratic bioavailability, and unreliable outcomes in preclinical assays.[3][4][5] It is estimated that up to 40% of approved drugs and nearly 90% of compounds in the development pipeline are poorly soluble, making the early and accurate determination of this parameter essential for success.[3]
This guide addresses the current lack of publicly available experimental solubility data for 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline. It provides a comprehensive, scientifically-grounded framework for researchers to determine the thermodynamic (equilibrium) solubility of this compound, adhering to internationally recognized standards. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for informed decision-making in a drug development setting.
Physicochemical Profile and Predicted Characteristics
Before embarking on experimental determination, an analysis of the compound's structure provides insight into its expected behavior.
Structure:
(Structure of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline)
Based on its structure, we can infer several key properties that influence solubility:
-
Aromatic System: The nitroaniline core is largely hydrophobic.
-
Morpholine Ring: The morpholine substituent adds a degree of polarity and a potential hydrogen bond acceptor (the oxygen atom).
-
Nitro and Amine Groups: These groups are polar and can participate in hydrogen bonding, which can influence interaction with aqueous media.
-
Fluorine Atom: The fluoro-substituent increases lipophilicity.
While experimental data is scarce, computational tools can provide valuable estimations:
| Property | Predicted Value | Significance for Solubility |
| Molecular Weight | ~255.24 g/mol | Higher molecular weight can negatively impact solubility. |
| logP | ~1.5 - 2.5 | This value suggests moderate lipophilicity; compounds with logP between 0 and 3 often exhibit a good balance for bioavailability.[1] |
| Hydrogen Bond Donors | 1 (from the aniline -NH2) | Affects interactions with polar solvents like water. |
| Hydrogen Bond Acceptors | 5 (2 from nitro, 1 from morpholine oxygen, 1 from morpholine nitrogen, 1 from fluorine) | Provides sites for interaction with water molecules. |
These predicted values suggest that the compound is likely to be poorly to moderately soluble in aqueous media. Its solubility is also expected to be pH-dependent due to the basicity of the aniline and morpholine nitrogen atoms.
Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The Shake-Flask method is the benchmark for determining thermodynamic equilibrium solubility.[6][7] It measures the maximum concentration of a compound that can be dissolved in a specific solvent system under equilibrium conditions.[8] This protocol is aligned with guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[6]
Principle
An excess amount of the solid compound is agitated in a chosen aqueous buffer at a constant temperature for a sufficient duration to allow the system to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[9][10]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology
Materials & Equipment:
-
4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (solid powder)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
Calibrated pH meter
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Reagent-grade chemicals for buffer preparation (e.g., HCl, KCl, K2HPO4, KH2PO4)
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
Procedure:
-
Buffer Preparation:
-
Prepare a minimum of three aqueous buffers according to pharmacopeial standards: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[6][11]
-
Causality: Drug solubility can be highly dependent on pH. Evaluating across the physiological pH range of the gastrointestinal tract is crucial for predicting oral absorption.[5]
-
-
Sample Preparation:
-
Add an excess amount of solid 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline to a series of glass vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is required (e.g., 2-5 mg per 1 mL of buffer).
-
Add a precise volume of a chosen buffer to each vial.
-
Prepare each condition in triplicate to assess variability.[12][13]
-
-
Equilibration (Trustworthiness Pillar):
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for general data or 37°C for physiological relevance).[13]
-
Agitate the samples for a predetermined period. A 24-hour period is common, but for robust validation, it is critical to demonstrate that equilibrium has been reached.
-
Self-Validation Check: To confirm equilibrium, take samples at multiple time points (e.g., 24h and 48h). If the measured solubility does not significantly change between these points, equilibrium can be assumed.[14] Visually confirm that excess solid remains in each vial before proceeding.
-
-
Phase Separation:
-
Remove the vials from the shaker. Allow them to stand briefly to let heavy solids settle.
-
Carefully withdraw a sample from the liquid phase. Separate the dissolved compound from the undissolved solid using either:
-
Centrifugation: Centrifuge an aliquot at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.
-
Filtration: Draw the sample into a syringe and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) into a clean analysis vial.
-
-
Causality: This step is critical to ensure that only the dissolved compound is measured. Filtration may lead to underestimation due to compound adsorption, while centrifugation may overestimate if fine particles are not fully pelleted. The choice should be validated and consistently applied.[10]
-
-
Quantification by HPLC-UV:
-
Prepare a series of calibration standards of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at known concentrations.
-
Develop a suitable reverse-phase HPLC method. A C18 column with a gradient elution of an acidic aqueous mobile phase and an organic modifier (e.g., acetonitrile) is a common starting point. UV detection should be set to the compound's λmax.
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must demonstrate linearity (R² > 0.999).[15]
-
Inject the filtered supernatant samples (appropriately diluted if necessary) and record the peak areas.
-
Causality: HPLC is superior to methods like UV spectroscopy alone because it separates the analyte from any potential impurities or degradants, ensuring accurate quantification.[10][16]
-
-
Data Analysis and Reporting:
-
Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the supernatant samples.
-
Average the results from the triplicate measurements for each pH condition.
-
Report the final solubility in mg/mL or µg/mL, specifying the pH and temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be summarized in a clear, structured format.
Table 1: Experimentally Determined Aqueous Solubility of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline at 37°C
| Buffer (pH) | Mean Solubility (µg/mL) | Standard Deviation (SD) | Classification (ICH M9) |
| pH 1.2 | [Insert experimental value] | [Insert experimental value] | [Determine based on dose] |
| pH 4.5 | [Insert experimental value] | [Insert experimental value] | [Determine based on dose] |
| pH 6.8 | [Insert experimental value] | [Insert experimental value] | [Determine based on dose] |
Interpretation: The lowest measured solubility across the pH 1.2-6.8 range is used to classify the compound according to the Biopharmaceutics Classification System (BCS).[12][13] A drug substance is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over this pH range.[11][13] This classification is fundamental for guiding formulation strategies and assessing the potential for biowaivers.
References
-
Title: Importance of Solubility and Lipophilicity in Drug Development Source: AZoLifeSciences URL: [Link]
-
Title: The Importance of Solubility for New Drug Molecules Source: Biomedical and Pharmacology Journal URL: [Link]
-
Title: Improving solubility and accelerating drug development Source: Veranova URL: [Link]
-
Title: Role of Solubility, Permeability and Absorption in Drug Discovery and Development Source: ScienceDirect (Book Chapter) URL: [Link]
-
Title: How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes Source: PharmaGuru URL: [Link]
-
Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]
-
Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]
-
Title: Development and validation of a RP-HPLC method for determination of solubility of furosemide Source: ResearchGate URL: [Link]
-
Title: ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5 Source: European Medicines Agency (EMA) URL: [Link]
-
Title: OECD GUIDELINES FOR THE TESTING OF CHEMICALS (Partition Coefficient, Slow-Stirring Method) Source: OECD iLibrary URL: [Link]
-
Title: ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5 Source: European Medicines Agency (EMA) URL: [Link]
-
Title: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9 Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Harmonised Guideline Biopharmaceutics Classification System-Based Biowaivers M9 Source: Taiwan Food and Drug Administration URL: [Link]
-
Title: The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD Source: Sciforum URL: [Link]
-
Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: SciSpace URL: [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. veranova.com [veranova.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. books.rsc.org [books.rsc.org]
- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. sciforum.net [sciforum.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. capa.org.tw [capa.org.tw]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. improvedpharma.com [improvedpharma.com]
Navigating the Hazard Profile of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline: A Guide to GHS Classification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed examination of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for the compound 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline. As a novel compound of interest in medicinal chemistry and materials science, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available data from various sources to present a coherent GHS classification, offering insights into the underlying toxicological and physicochemical properties that inform these classifications. We will delve into the specific hazard classes, signal words, pictograms, and precautionary statements, providing a framework for safe handling, storage, and disposal.
Introduction to 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline is a substituted nitroaniline derivative characterized by the presence of a fluorine atom, a morpholine ring, and a nitro group attached to the aniline core. This unique combination of functional groups imparts specific chemical and biological properties that are the subject of ongoing research. While the full toxicological profile is still under investigation, the structural alerts present in the molecule allow for a preliminary GHS classification based on data from structurally similar compounds and established structure-activity relationships.
The core structure, a nitroaniline, is known to be associated with potential toxicity. The addition of a morpholine group can modulate the compound's solubility and pharmacokinetic properties, while the fluorine atom can influence its metabolic stability and binding affinity to biological targets. Understanding how these modifications collectively contribute to the hazard profile is essential for risk assessment.
GHS Classification: A Data-Driven Analysis
Based on a comprehensive review of safety data sheets (SDS) for structurally related compounds and chemical databases, a GHS classification for 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline can be extrapolated. It is crucial to note that in the absence of a specific, officially published SDS for this exact compound, this classification represents a predictive assessment and should be used with the understanding that it may be subject to revision as more data becomes available.
The primary hazards associated with compounds of this class typically include acute toxicity, skin and eye irritation, and potential for specific target organ toxicity.
Visualizing the GHS Classification
The following diagram illustrates the logical flow for determining the GHS classification based on available hazard information.
Caption: GHS Classification Workflow for the compound.
Detailed Hazard Classification
The following table summarizes the anticipated GHS classification for 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
Core Directives for Safe Handling and Experimentation
Given the GHS classification, the following protocols are essential for minimizing risk when working with 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline.
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense. The following diagram outlines the necessary PPE for handling this compound.
Caption: Essential PPE for handling the compound.
Experimental Workflow: A Step-by-Step Protocol for Safe Use
-
Preparation :
-
Conduct a pre-work risk assessment, reviewing the GHS classification and required safety measures.
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary PPE as outlined in Figure 2.
-
-
Handling and Use :
-
All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood.
-
Avoid inhalation of dust or aerosols. Use appropriate engineering controls and, if necessary, respiratory protection.[1][2]
-
Prevent contact with skin and eyes by wearing appropriate PPE.[1][2]
-
-
Storage :
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
Disposal :
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated materials should be treated as hazardous waste.
-
In-Depth Analysis of Hazard Statements
-
H302: Harmful if swallowed : This classification is common for nitroaniline derivatives. The nitro group can be metabolized to reactive intermediates that can cause systemic toxicity. Ingestion can lead to symptoms such as gastrointestinal distress, and at higher doses, more severe systemic effects.[1][3]
-
H315: Causes skin irritation : Aromatic amines and nitro compounds are known to be skin irritants. Prolonged or repeated contact can lead to dermatitis. The morpholine moiety is unlikely to mitigate this effect significantly.[1][4]
-
H319: Causes serious eye irritation : Direct contact with the eyes can cause significant irritation, redness, and pain. It is imperative to wear safety goggles to prevent accidental exposure.[1][4]
-
H335: May cause respiratory irritation : Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath. Working in a fume hood is critical to prevent this.[1]
Conclusion and Future Directions
The GHS classification of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant necessitates careful handling and adherence to stringent safety protocols. While this guide provides a comprehensive overview based on available data, it is essential for researchers to consult the most up-to-date safety information as it becomes available. Further toxicological studies are warranted to fully characterize the hazard profile of this compound and to refine its GHS classification. By integrating this knowledge into laboratory practice, the scientific community can continue to explore the potential of this and similar molecules while ensuring the highest standards of safety.
References
-
PubChem. (n.d.). 4-Fluoro-2-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 5-Morpholino-2-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]
Sources
The Biological Activity of Nitroaniline Derivatives: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Nitroaniline derivatives are a class of aromatic compounds defined by a benzene ring substituted with at least one nitro (-NO₂) group and one amino (-NH₂) group.[1] These molecules have garnered substantial interest in medicinal chemistry due to their versatile biological activities.[2] The unique electronic properties conferred by the functional groups—particularly the potent electron-withdrawing nature of the nitro group and the electron-donating character of the amino group—create a scaffold that can be readily modified to develop novel therapeutic agents.[1][3][4] This technical guide provides a comprehensive overview of the principal biological activities of nitroaniline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into mechanisms of action, quantitative data, and detailed experimental protocols to facilitate further investigation and development.
Anticancer Activity
Nitroaniline derivatives have consistently demonstrated potent cytotoxic effects across a range of cancer cell lines.[1][5] Their therapeutic potential stems from their ability to modulate multiple cellular processes that are critical for cancer cell survival and proliferation.
Mechanisms of Action
The anticancer efficacy of these compounds is often multifactorial, primarily involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the targeted inhibition of key oncogenic signaling pathways.[1]
-
Induction of Apoptosis: A primary mechanism is the activation of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Many nitroaniline derivatives modulate the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[1] This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and the subsequent activation of the caspase cascade, which executes the apoptotic program.[1]
-
Signaling Pathway Modulation: These compounds have been shown to interfere with critical cell signaling networks that are frequently dysregulated in cancer, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] By inhibiting these pathways, nitroaniline derivatives can suppress pro-survival signals and promote apoptosis.
Signaling Pathway Visualizations
The diagrams below illustrate the key pathways targeted by nitroaniline derivatives in cancer cells.
Quantitative Anticancer Data
The cytotoxic activity of nitroaniline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,4,6-Trinitroaniline | N-phenyl-2,4,6-trinitroaniline | Hep3B (Hepatocellular Carcinoma) | 15.3 ± 1.2 | [1] |
| N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Hep3B (Hepatocellular Carcinoma) | 8.9 ± 0.7 | [1] | |
| N-Substituted 2-Nitroaniline | 4-Methylphenyl derivative | HCT116 (Colon) | 0.0059 | [5] |
| Pyrimidine derivative | Mer Kinase Target | 0.0185 | [5] | |
| Diphenylamine-related | Compound 5f | HT29 (Colon) | 0.023 | [6] |
Antimicrobial Activity
Nitroaniline derivatives possess a broad spectrum of antimicrobial activity, showing efficacy against both bacteria and fungi.[7][8] This activity is strongly linked to the presence of the nitro group, a known pharmacophore in many antimicrobial drugs.[7][9]
Mechanism of Action
The most widely accepted mechanism for the antimicrobial action of nitroaromatic compounds involves the reductive activation of the nitro group within the microbial cell.[2][9]
-
Bioreduction: Microbial enzymes, using NADH or NADPH as cofactors, reduce the nitro group.[2][9]
-
Generation of Toxic Intermediates: This reduction process generates highly reactive intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[9]
-
Cellular Damage: These reactive species can cause widespread cellular damage by covalently binding to and damaging critical biomolecules like DNA, leading to nuclear damage and cell death.[9]
The selective toxicity towards microbes is often attributed to the presence of specific nitroreductase enzymes that are more efficient in anaerobic or microaerophilic environments, which are common to many pathogens.
Spectrum of Activity
-
Antibacterial: Activity has been documented against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[8][10][11][12]
-
Antifungal: Derivatives have also shown fungitoxicity against various species, including Aspergillus niger and Trichophyton mentagrophytes.[7][13]
Quantitative Antimicrobial Data
Antimicrobial potency is often measured by the Minimum Inhibitory Concentration (MIC) or by the zone of inhibition in diffusion assays.
| Compound Class | Derivative | Microbial Strain | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Nitroaniline-Azo Dye | Nitrophenol derivative | Staphylococcus aureus | Consistent antimicrobial effects | [10] |
| Nitroaniline-Azo Dye | Nitrophenol derivative | Escherichia coli | No activity | [10] |
| Nitroaniline-Schiff Base | Vanillin derivative | Escherichia coli | 25 mm | [1] |
| N-Substituted 2-Nitroaniline | Thiazole derivative | Staphylococcus aureus | MIC not specified | [5] |
| N-Substituted 2-Nitroaniline | Thiazole derivative | Escherichia coli | MIC not specified | [5] |
Anti-inflammatory Activity
Select nitroaniline derivatives have demonstrated significant anti-inflammatory properties. Their mechanism often centers on the inhibition of key enzymes and mediators involved in the inflammatory cascade.[1]
Mechanism of Action
A primary mechanism is the suppression of nitric oxide (NO) production.[1] During inflammation, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO, a key inflammatory mediator. By inhibiting iNOS activity or expression, these compounds can effectively reduce the inflammatory response. Some derivatives may also inhibit cyclooxygenases (COX), enzymes responsible for producing prostaglandins.[1]
Quantitative Anti-inflammatory Data
The following table presents the in vitro anti-inflammatory activity of nitro-substituted benzamide derivatives, which share structural similarities, by measuring their ability to inhibit NO production.
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| Nitrobenzamide Derivative 5 | iNOS (NO production) | 3.7 | RAW264.7 macrophages | [1] |
| Nitrobenzamide Derivative 6 | iNOS (NO production) | 5.3 | RAW264.7 macrophages | [1] |
Other Notable Biological Activities
Beyond the major areas detailed above, the versatile nitroaniline scaffold has been explored for a range of other therapeutic applications.
-
Enzyme Inhibition: Certain derivatives show potent inhibitory activity against specific enzymes. For example, 5-(4-methylpiperazin-1-yl)-2-nitroaniline was identified as a potent inhibitor of SIRT6, a histone deacetylase implicated in metabolic diseases, with an IC50 of 4.93 μM.[14][15]
-
Antiparasitic Activity: The nitro group is a crucial component of several antiparasitic drugs.[2] Nitroaniline derivatives have been investigated and shown to have activity against parasites such as Leishmania infantum, Trichomonas fetus, and Entamoeba histolytica.[7][16]
-
Antioxidant Activity: While the nitro group is an electron-withdrawing group which can diminish antioxidant activity, some aniline derivatives have been reported to act as antioxidants.[4][17] Certain bis-aniline-derived diselenides have shown excellent glutathione peroxidase (GPx)-mimetic properties, which are crucial for reducing oxidative stress.[18]
Experimental Protocols
This section provides standardized, step-by-step methodologies for key assays used to evaluate the biological activities of nitroaniline derivatives.
MTT Cell Viability Assay (Anticancer)
This colorimetric assay assesses the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6]
-
Objective: To determine the IC₅₀ value of a nitroaniline derivative against a cancer cell line.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the nitroaniline derivative in culture medium. Treat the cells with these various concentrations and incubate for the desired exposure time (e.g., 48 or 72 hours). Include untreated cells and vehicle-treated (e.g., DMSO) cells as controls.[6]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Gently shake the plate for 10 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Agar Well Diffusion Assay (Antimicrobial)
This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound.
-
Objective: To screen nitroaniline derivatives for antimicrobial activity.
-
Materials:
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria)
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Solutions of nitroaniline derivatives, positive control (e.g., Ciprofloxacin), and negative control (solvent).[1]
-
-
Procedure:
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Uniformly spread the inoculum over the surface of an agar plate to create a lawn.[1]
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.[1]
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the nitroaniline derivative solution, positive control, and negative control into separate wells.[1]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[5]
-
Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.
-
Broth Microdilution Assay (Antimicrobial)
This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Objective: To determine the lowest concentration of a nitroaniline derivative that inhibits the visible growth of a microorganism.
-
Materials:
-
Test microorganisms
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Solutions of nitroaniline derivatives
-
-
Procedure:
-
Serial Dilution: Serially dilute the nitroaniline derivatives in broth directly within a 96-well microtiter plate.[5]
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.[5]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[5]
-
MIC Determination: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[5]
-
Conclusion and Future Perspectives
Nitroaniline derivatives represent a highly versatile and promising class of compounds with significant, well-documented biological activities. Their potent anticancer effects, mediated through the induction of apoptosis and modulation of key signaling pathways, mark them as valuable leads for oncological drug discovery.[1][5] Furthermore, their broad-spectrum antimicrobial activity, driven by the reductive activation of the nitro group, offers a potential avenue for developing new agents to combat infectious diseases.[9] The demonstrated anti-inflammatory, antiparasitic, and enzyme-inhibitory activities further broaden their therapeutic potential.[1][14][16]
Future research should focus on optimizing the therapeutic index of these compounds through medicinal chemistry efforts, aiming to enhance potency against desired targets while minimizing off-target toxicity. A deeper understanding of their structure-activity relationships (SAR) will be crucial for designing next-generation derivatives with improved efficacy and safety profiles. The continued exploration of this chemical scaffold is poised to yield novel and effective therapeutic agents for a wide range of human diseases.
References
- The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers - Benchchem.
- N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery - Benchchem.
- Exploring the antimicrobial activity of aniline and p-nitroaniline azo dyes with substituted phenol derivatives | Poster Board #372 - American Chemical Society.
- [Chemotherapeutic Effects of Nitro Compounds. 1. Nitroanilines] - PubMed.
- Comparative Cytotoxicity of Structurally Related Analogs of N-(4-bromophenyl)-4-nitroaniline - Benchchem.
- Synthesis, Characterization and Biological Evaluation of Some Nitro-Aniline Condensed Azetidinones - ResearchG
- Antifungal activity of substituted nitrobenzenes and anilines - PubMed.
- Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study | Request PDF - ResearchG
- Discovery of 5-(4-Methylpiperazin-1-yl)
- Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines.
- Antimicrobial Activity of Nitroaromatic Deriv
- Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC - NIH.
- p-Nitroaniline - Inxight Drugs.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.
- Nitroanilines | SCBT - Santa Cruz Biotechnology.
- 4-Nitroaniline - Wikipedia.
- An In-depth Technical Guide to the Discovery of 5-(4-Substituted-piperazin-1-yl)
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchG
- Evaluation of antioxidant activity of aniline and polyaniline | Request PDF - ResearchG
- Comprehensive structural insights into nitro-substituted azines as potential antioxidant additives for biodiesel - CrystEngComm (RSC Publishing).
- Quinoid-like structures of para-nitroaniline (a) and meta-nitroaniline (b)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Exploring the antimicrobial activity of aniline and p-nitroaniline azo dyes with substituted phenol derivatives | Poster Board #372 - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. p-Nitroaniline [drugs.ncats.io]
- 17. researchgate.net [researchgate.net]
- 18. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]
4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline: A Critical Intermediate in Kinase Inhibitor and Antimicrobial Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and solubilizing heterocycles into aromatic scaffolds is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS: 215734-56-8) has emerged as a highly privileged building block. It serves as a direct precursor to functionally diverse o-phenylenediamines, which are subsequently cyclized into benzimidazole or quinoxaline cores. This whitepaper details the mechanistic rationale, self-validating synthetic protocols, and downstream applications of this intermediate, particularly in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy and novel antimicrobial agents.
Mechanistic Synthesis & Causality (SNAr Regioselectivity)
The synthesis of 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) of the commercially available starting material, 5-chloro-4-fluoro-2-nitroaniline [1].
The Causality of Regioselectivity
A common question in this synthesis is: Why does the morpholine nucleophile displace the chlorine atom at C5 rather than the fluorine atom at C4, given that fluorine is typically a superior leaving group in SNAr reactions?
The answer lies in the electronic topology of the aromatic ring relative to the nitro group:
-
Activation by the Nitro Group: In 5-chloro-4-fluoro-2-nitroaniline, the nitro group is located at C2. The chlorine atom at C5 is situated exactly para to this strongly electron-withdrawing nitro group.
-
Meisenheimer Complex Stabilization: When morpholine attacks C5, the resulting negative charge in the transition state (Meisenheimer complex) is delocalized directly onto the oxygen atoms of the para-nitro group via resonance.
-
Deactivation at C4: The fluorine atom at C4 is meta to the nitro group and para to the electron-donating amino group at C1. Attack at C4 lacks resonance stabilization from the nitro group and is actively repelled by the electron density of the amino group.
Consequently, the reaction is entirely regioselective for chloride displacement[2]. Dimethyl sulfoxide (DMSO) is employed as a polar aprotic solvent because it effectively solvates the nucleophile while stabilizing the negatively charged transition state[1]. Thermal energy (140 °C) is required because morpholine is only a moderate nucleophile.
Fig 1. Regioselective synthesis workflow of 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline to APIs.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before progressing to the next synthetic stage.
Protocol A: Synthesis of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
Objective: Regioselective amination via SNAr.
-
Reaction Setup: Charge a clean, dry reaction vessel with 5-chloro-4-fluoro-2-nitroaniline (1.0 eq)[3].
-
Solvation: Add DMSO (approx. 5 volumes relative to starting material). Stir until complete dissolution is achieved.
-
Nucleophile Addition: Add morpholine (3.0 eq). The excess morpholine acts as both the nucleophile and the acid scavenger for the generated HCl.
-
Thermal Activation: Heat the mixture in an oil bath to 140 °C under an argon blanket. Maintain continuous stirring for 2 to 3 hours[3].
-
In-Process Control (IPC): Monitor the reaction via LC-MS. The endpoint is reached when the starting material peak (m/z ~191) is consumed and the product mass (m/z ~242) dominates.
-
Workup & Precipitation: Cool the mixture to 80 °C. Slowly add deionized water (approx. 50 volumes) while stirring vigorously. This forces the hydrophobic product out of the highly polar DMSO/water mixture[3].
-
Isolation: Allow the suspension to cool to room temperature. Isolate the orange/yellow precipitate via vacuum filtration. Wash the filter cake extensively with water to remove residual DMSO and morpholine hydrochloride. Dry under vacuum.
Protocol B: Reduction to 4-Fluoro-5-(morpholin-4-yl)benzene-1,2-diamine
Objective: Chemoselective reduction of the nitro group without defluorination.
-
Reaction Setup: Dissolve 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline (1.0 eq) in Methanol (MeOH, 30 volumes) under an argon atmosphere at room temperature[3].
-
Catalyst Addition: Carefully add Raney Nickel (10% w/w). Safety Note: Raney Nickel is pyrophoric; maintain an inert atmosphere.
-
Reduction: Heat the reaction mass to 60–65 °C. Add hydrazine hydrate (5.0 eq) dropwise over 5 minutes[3]. Hydrazine serves as the hydrogen source in this catalytic transfer hydrogenation, which is milder than high-pressure H2 and prevents unwanted hydrodefluorination of the aromatic ring.
-
Maturation: Stir at 65–70 °C for 2 hours.
-
Isolation: Cool to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the diamine intermediate, ready for immediate cyclization.
Applications in Drug Discovery
HPK1 Inhibitors for Cancer Immunotherapy
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell and B-cell receptor signaling. Upon T-cell receptor (TCR) engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to its degradation and the subsequent dampening of the immune response[3].
By cyclizing the diamine derivative of 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline, researchers generate potent benzimidazole-based small molecule inhibitors that bind to the ATP pocket of HPK1. Blocking HPK1 kinase activity prevents SLP-76 degradation, thereby hyper-activating T-cells and endowing them with superior anti-tumor immunity[3].
Fig 2. Mechanism of HPK1 inhibition by benzimidazole derivatives to enhance T-cell activation.
Antimicrobial Agents
Beyond oncology, this intermediate is heavily utilized in the synthesis of novel antimicrobial agents. Benzimidazole and benzoxaborole derivatives synthesized from this scaffold have shown excellent biological activity against Cryptococcus neoformans, a deadly fungal pathogen[4]. The morpholine ether derivative significantly improves the aqueous solubility of the lipophilic benzimidazole core, overcoming the poor DMPK profiles of traditional anti-helminth/antifungal drugs like flubendazole[4]. Furthermore, similar multi-step sequences have yielded potent antibacterial agents against resistant strains[2].
Quantitative Data Summary
The following table consolidates the physicochemical properties and standard stoichiometric parameters for the synthesis of this intermediate.
| Parameter / Property | Value / Description |
| Chemical Name | 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline |
| CAS Number | 215734-56-8 |
| Molecular Formula | C10H12FN3O3 |
| Molecular Weight | 241.22 g/mol |
| Precursor Material | 5-Chloro-4-fluoro-2-nitroaniline (CAS: 104222-34-6) |
| SNAr Reagent Equivalents | Morpholine (3.0 eq) |
| SNAr Reaction Conditions | DMSO, 140 °C, 2-3 hours |
| Reduction Conditions | Hydrazine hydrate (5.0 eq), Raney Ni (10% w/w), 65 °C |
| Typical SNAr Yield | 85% - 95% |
| Primary Downstream Motifs | Benzimidazoles, Quinoxalines, Thienopyridinones |
References
- HPK1 inhibitors and methods of using same (US Patent 10,501,474 B2). Google Patents.
-
Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents . MDPI Molecules. URL:[Link]
-
Synthesis, Computational and Biological Evaluation of Novel Compounds for the Treatment of Cryptococcus neoformans . University of Liverpool Repository. URL:[Link]
Sources
Methodological & Application
synthesis of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
Application Note: Regioselective Synthesis of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
Introduction & Strategic Importance
The strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern drug development, utilized to fine-tune lipophilicity, enhance metabolic stability, and improve target binding affinity[1]. 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS: 215734-56-8) is a highly versatile fluorinated building block. It is prominently utilized in the synthesis of advanced heterocyclic architectures, such as benzimidazoles, and serves as a critical intermediate in the development of hematopoietic progenitor kinase 1 (HPK1) inhibitors for cancer immunotherapy[2].
Mechanistic Rationale: Regioselective SNAr
The synthesis of this compound relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, 5-chloro-4-fluoro-2-nitroaniline (or 4,5-difluoro-2-nitroaniline), possesses multiple halogens that could theoretically act as leaving groups.
Causality of Regioselectivity: The nitro group (-NO₂) is a potent electron-withdrawing moiety that depletes electron density primarily at the ortho and para positions through resonance[3]. In 5-chloro-4-fluoro-2-nitroaniline, the chlorine atom at the C5 position is para to the nitro group, rendering that specific carbon highly electrophilic. Conversely, the fluorine at C4 is meta to the nitro group and lacks this direct resonance activation. Consequently, the morpholine nucleophile selectively attacks the C5 position. The reaction proceeds via a stabilized Meisenheimer complex, where the negative charge is delocalized onto the nitro oxygen atoms, followed by the irreversible elimination of the halide leaving group[3].
Mechanistic pathway of the regioselective SNAr reaction via a Meisenheimer complex.
Experimental Protocol
Self-Validating System Design: This protocol utilizes K₂CO₃ as an acid scavenger. By neutralizing the generated HCl (or HF), the base prevents the protonation of morpholine. This ensures the nucleophile remains active, allowing for near-stoichiometric reagent usage rather than requiring a massive, wasteful excess of the amine.
Reagents:
-
5-Chloro-4-fluoro-2-nitroaniline (1.0 eq, 10 mmol, 1.90 g)[3]
-
Morpholine (1.2 eq, 12 mmol, 1.05 mL)
-
Potassium carbonate (K₂CO₃, 1.5 eq, 15 mmol, 2.07 g)
-
Anhydrous Dimethyl sulfoxide (DMSO, 15 mL)
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-4-fluoro-2-nitroaniline in anhydrous DMSO.
-
Expert Insight: DMSO, a polar aprotic solvent, is chosen because it strongly solvates the potassium cations while leaving the morpholine nucleophile unsolvated ("naked") and highly reactive, significantly lowering the activation energy of the SNAr reaction[3].
-
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ to the stirring solution.
-
Nucleophile Introduction: Add morpholine dropwise at room temperature to prevent localized exothermic spikes.
-
Thermal Activation: Attach a reflux condenser and heat the mixture in an oil bath at 110°C for 4 hours.
-
Validation Check: Monitor the reaction via LC-MS or TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting material peak is entirely consumed.
-
-
Quenching & Precipitation: Cool the reaction to room temperature. Slowly pour the mixture into 100 mL of vigorously stirred, ice-cold distilled water.
-
Expert Insight: The sudden shift in solvent polarity forces the hydrophobic product to crash out of solution immediately, while the DMSO, unreacted morpholine, and inorganic salts (KCl, K₂CO₃) remain dissolved in the aqueous phase.
-
-
Isolation: Collect the bright yellow precipitate via vacuum filtration.
-
Purification Wash: Wash the filter cake sequentially with ice-cold water (3 x 20 mL) and ice-cold ethanol (10 mL).
-
Expert Insight: The cold ethanol wash removes trace organic impurities and any unreacted starting material without dissolving the target product.
-
-
Drying: Dry the solid under high vacuum at 45°C for 12 hours to afford pure 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline.
Workflow for the regioselective SNAr synthesis of 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline.
Data Presentation: Reaction Optimization
To establish the most efficient protocol, various conditions were evaluated. The data below demonstrates the superiority of the DMSO/K₂CO₃ system for maximizing yield and purity.
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) | Mechanistic Observation |
| 1 | THF | K₂CO₃ | 65 | 12 | 45% | >90% | Insufficient thermal energy; poor solubility of K₂CO₃. |
| 2 | DMF | DIPEA | 90 | 6 | 78% | >95% | Moderate reaction rate; DIPEA is a weaker acid scavenger here. |
| 3 | DMSO | K₂CO₃ | 110 | 4 | 92% | >98% | Optimal cation solvation; rapid Meisenheimer complex formation. |
| 4 | Neat | Morpholine (3 eq) | 140 | 3 | 85% | >92% | Thermal degradation observed; excess amine complicates workup. |
References
- United States Patent: HPK1 inhibitors and methods for their use.Google Patents.
- 5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6.Benchchem.
- Fluorination Reagents, Fluorinated Building Blocks.TCI Chemicals.
Sources
Application Note: Synthesis Protocol and Mechanistic Insights for 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
Strategic Importance in Drug Discovery
The compound 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline (Molecular Formula: C₁₀H₁₂FN₃O₃) is a highly valuable synthetic intermediate in medicinal chemistry[1]. It serves as a critical building block for the development of advanced pharmacophores, most notably in the synthesis of kinase inhibitors. Recent applications include the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immuno-oncology[2][3] and Checkpoint Kinase 1 (Chk1) inhibitors (such as thienopyridinones) for oncology[2][4].
The strategic placement of the morpholine ring provides crucial hydrogen-bonding interactions and modulates favorable physicochemical properties (such as aqueous solubility) in the final drug candidates.
Mechanistic Rationale: Regioselective SNAr
The synthesis of this intermediate relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The starting material, 5-chloro-4-fluoro-2-nitroaniline , possesses two potential halogen leaving groups. However, the reaction proceeds with absolute regiocontrol due to the electronic effects of the nitro group[2].
-
Electronic Activation: The nitro group at position 2 is para to the chlorine atom at position 5. This spatial arrangement allows the strongly electron-withdrawing nitro group to stabilize the anionic intermediate (Meisenheimer complex) during nucleophilic attack.
-
Lack of Meta-Activation: Conversely, the fluorine atom at position 4 is meta to the nitro group. It does not benefit from resonance stabilization, rendering the C-F bond inert under these specific conditions despite fluorine being a typically excellent leaving group in SNAr reactions.
Regioselectivity logic for the SNAr reaction driven by the para-nitro group.
Experimental Protocol
This protocol is designed as a self-validating system. The visual and physical phase changes serve as in-process controls to ensure the reaction is proceeding correctly[2].
Materials and Reagents
-
Starting Material: 5-Chloro-4-fluoro-2-nitroaniline (1.0 eq)
-
Nucleophile/Base: Morpholine (3.0 eq)
-
Solvent: Dimethyl sulfoxide (DMSO) (Anhydrous)
-
Anti-solvent: Deionized H₂O
Step-by-Step Workflow
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-chloro-4-fluoro-2-nitroaniline (1.0 g, 5.24 mmol) in DMSO (5.0 mL).
-
Causality: DMSO is chosen as a polar aprotic solvent. It leaves the morpholine nucleophile unsolvated and highly reactive while stabilizing the polar transition state of the SNAr reaction.
-
-
Reagent Addition: Add morpholine (1.37 mL, 15.7 mmol) to the suspension at room temperature.
-
Causality: Exactly 3.0 equivalents are used. One equivalent acts as the nucleophile, while the remaining equivalents act as an acid scavenger to neutralize the HCl byproduct. This prevents the protonation of morpholine, which would otherwise halt the reaction.
-
-
Thermal Activation: Submerge the flask in a pre-heated oil bath at 140 °C. Stir vigorously for 3 hours.
-
Self-Validation (IPC): Monitor the reaction via LC-MS. The starting material (m/z ~191 [M+H]⁺) should completely disappear, replaced by a single dominant peak for the product (m/z 242.1 [M+H]⁺).
-
-
Controlled Precipitation: Remove the flask from the 140 °C bath and allow it to cool slightly to 80 °C. While stirring vigorously at 80 °C, slowly add H₂O (50 mL) dropwise.
-
Causality: Adding water at an elevated temperature (80 °C) rather than room temperature is a critical field-proven technique. It prevents the product from "oiling out" (forming an impure biphasic liquid) and instead forces the product to nucleate and precipitate as a highly pure crystalline solid.
-
-
Isolation: Allow the resulting suspension to cool naturally to room temperature. Isolate the bright yellow/orange precipitate via vacuum filtration (suction).
-
Purification: Wash the filter cake thoroughly with additional H₂O to remove residual DMSO and water-soluble morpholine hydrochloride salts. Dry the solid under high vacuum to afford the pure product.
Quantitative Data & Reaction Parameters
To facilitate easy scale-up and comparison, the critical quantitative parameters are summarized below:
| Parameter | Value / Reagent | Molar Equivalents | Function / Rationale |
| Substrate | 5-Chloro-4-fluoro-2-nitroaniline | 1.0 eq (5.24 mmol) | Electrophilic aromatic acceptor |
| Reagent | Morpholine | 3.0 eq (15.7 mmol) | Nucleophile & HCl scavenger |
| Solvent | DMSO | 5 Volumes (5 mL/g) | Polar aprotic acceleration |
| Temperature | 140 °C | N/A | Overcomes SNAr activation energy |
| Time | 3 Hours | N/A | Ensures >95% conversion |
| Anti-Solvent | H₂O | 50 Volumes (50 mL/g) | Drives controlled crystallization |
| Expected Mass | C₁₀H₁₂FN₃O₃ | N/A | Exact Mass: 241.09; [M+H]⁺: 242.1 |
Downstream Application: Nitro Reduction
To utilize this intermediate in kinase inhibitor synthesis, the nitro group is typically reduced to yield 4-fluoro-5-(morpholin-4-yl)benzene-1,2-diamine . This diamine is a direct precursor for cyclization into benzimidazoles or other bicyclic heterocycles[3].
-
Reduction Protocol Insight: Instead of high-pressure hydrogenation, a transfer hydrogenation is highly effective. The intermediate is dissolved in Methanol (MeOH) at room temperature. Raney Nickel (10% w/w) is added cautiously under an Argon blanket. The mixture is heated to 60–65 °C, and hydrazine hydrate (N₂H₄·H₂O) is added dropwise[3]. This safely and cleanly reduces the nitro group to an amine without defluorination.
Workflow for the synthesis of 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline and its reduction.
References
-
Song, P., Peng, P., Han, M., Cao, X., Ma, X., Liu, T., Zhou, Y., & Hu, Y. "Design, synthesis and biological evaluation of thienopyridinones as Chk1 inhibitors." Bioorganic & Medicinal Chemistry, 22(17), 4882-4892 (2014). URL:[Link]
- Nimbus Apollo, Inc. "HPK1 inhibitors and methods of using same." U.S. Patent No. 10,501,474 B2 (2019).
Sources
- 1. scbt.com [scbt.com]
- 2. WO2016205942A1 - Hpk1 inhibitors and methods of using same - Google Patents [patents.google.com]
- 3. US10501474B2 - HPK1 inhibitors and methods of using same - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of thienopyridinones as Chk1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of N-Aryl Morpholines via Buchwald-Hartwig Amination
Strategic Importance in Medicinal Chemistry
The morpholine ring is a privileged scaffold in modern drug discovery, frequently integrated into active pharmaceutical ingredients (APIs) to modulate physicochemical properties, enhance metabolic stability, and improve aqueous solubility[1]. The construction of the C–N bond between an aryl halide and morpholine is most efficiently achieved via the Buchwald-Hartwig amination. However, because morpholine is a sterically hindered secondary aliphatic amine, standard catalytic systems often fail, leading to poor conversions or off-target byproducts. This application note provides a deep-dive mechanistic rationale and a self-validating protocol for the high-yield synthesis of N-aryl morpholines.
Mechanistic Causality: Overcoming the Secondary Amine Barrier
In palladium-catalyzed cross-coupling, the reaction proceeds through three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.
When coupling primary amines, oxidative addition is typically the rate-limiting step. However, morpholine is a secondary amine with significant steric bulk . Theoretical density functional theory (DFT) calculations and empirical data demonstrate that for secondary amines, the steric hindrance at the Pd(II)-amido intermediate shifts the energetic bottleneck, making reductive elimination the rate-limiting step (2)[2].
If reductive elimination is too slow, the Pd(II)-amido complex undergoes competing β-hydride elimination, destroying the catalyst and yielding deshalogenated side products. To solve this, dialkylbiarylphosphine ligands must be carefully selected:
-
BrettPhos is highly active for primary amines but stalls with morpholine because it cannot sufficiently lower the activation energy barrier for reductive elimination[2].
-
RuPhos is explicitly engineered for secondary amines. Its unique electronic structure and steric profile force the palladium center into a conformation that dramatically accelerates reductive elimination, ensuring high product yields without β-hydride elimination[3].
Catalytic cycle of Buchwald-Hartwig amination highlighting rate-limiting steps.
Quantitative Optimization Matrix
To establish a robust reaction, the interplay between the palladium source, ligand, base, and solvent must be optimized. The table below summarizes the optimal parameters based on established mechanistic causality (4)[4].
| Parameter | Primary Recommendation | Alternative | Mechanistic Rationale & Causality |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) | XPhos Pd G3 | Pd₂(dba)₃ is a reliable Pd(0) source. G3 precatalysts ensure rapid, quantitative generation of active Pd(0) species without dba inhibition. |
| Ligand | RuPhos (3.0 mol%) | SPhos | RuPhos specifically lowers the activation energy barrier for reductive elimination, which is critical for sterically hindered secondary amines like morpholine[4]. |
| Base | NaOtBu (1.4 equiv) | Cs₂CO₃ or K₃PO₄ | NaOtBu provides rapid, irreversible deprotonation. Milder bases (Cs₂CO₃) are mandatory if base-sensitive functional groups (esters, enolizable ketones) are present[4]. |
| Solvent | Toluene (Anhydrous) | 1,4-Dioxane | Non-polar, aprotic solvents stabilize the catalytic intermediates and support the high reaction temperatures (80–100 °C) required for unreactive aryl halides (5)[5]. |
Experimental Methodology: Self-Validating Protocol
This protocol details the synthesis of 4-(4-methoxyphenyl)morpholine from 4-bromoanisole and morpholine. It is designed as a self-validating system , ensuring that each step provides observable feedback to the scientist to guarantee trustworthiness and reproducibility (6)[6].
Step-by-step experimental workflow for the synthesis of N-aryl morpholines.
Step-by-Step Procedure (1.0 mmol Scale)
-
Inert Atmosphere Preparation: In an oven-dried Schlenk flask or a 20 mL reaction vial equipped with a PTFE septum, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol, 1.5 mol%), RuPhos (14.0 mg, 0.03 mmol, 3.0 mol%), and sodium tert-butoxide (134.5 mg, 1.4 mmol, 1.4 equiv).
-
Degassing: Seal the vessel, evacuate, and backfill with ultra-high purity Argon. Repeat this cycle three times. (Self-Validation: Failure to maintain strict anaerobiosis will result in immediate oxidation of the phosphine ligand, visually indicated by the failure of the catalyst to dissolve into a homogenous active state).
-
Reagent Addition: Via a gas-tight syringe, add anhydrous, degassed toluene (3.0 mL), followed by 4-bromoanisole (187.0 mg, 1.0 mmol, 1.0 equiv) and morpholine (104.5 mg, 1.2 mmol, 1.2 equiv).
-
Catalyst Activation & Heating: Stir the mixture at room temperature for 5 minutes to allow the pre-catalyst to form the active Pd(0)-RuPhos complex. Transfer the flask to a pre-heated oil bath or heating block at 85 °C. Stir vigorously for 12 hours.
-
Reaction Quench: Cool the mixture to room temperature. Quench the reaction by adding 5 mL of deionized water.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 4-(4-methoxyphenyl)morpholine.
Troubleshooting & Analytical Validation
To ensure the trustworthiness of the protocol, utilize the following analytical checkpoints:
-
GC-MS Monitoring (Checkpoint 1): At the 4-hour mark, analyze an aliquot. The complete disappearance of 4-bromoanisole confirms that the oxidative addition step is functioning efficiently.
-
Absence of Ar-H Byproducts (Checkpoint 2): If GC-MS reveals the presence of anisole (deshalogenated starting material), this indicates that β-hydride elimination is outcompeting reductive elimination. Causality Fix: Ensure RuPhos was used (not a primary amine ligand) and verify that the reaction temperature is sufficiently high (85–100 °C) to drive the reductive elimination over the energy barrier.
-
Unreactive Aryl Chlorides (Checkpoint 3): If utilizing an aryl chloride instead of a bromide, standard Pd₂(dba)₃ may fail. Transition to a preformed Pd(0)-NHC complex or an XPhos Pd G3 precatalyst, which are proven to activate unreactive C–Cl bonds (7)[7].
References
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega / PMC URL
- Optimization of Buchwald-Hartwig amination conditions Source: Benchchem URL
- Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine Source: Benchchem URL
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Source: Technical University of Denmark (DTU)
- Application Notes and Protocols: Synthesis of N-Aryl Morpholines Source: Benchchem URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Note: Reduction of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline to 4-Fluoro-5-(morpholin-4-yl)benzene-1,2-diamine
Executive Summary
The transformation of 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS: 215734-56-8) to its corresponding 1,2-diamine (CAS: 216883-16-8) is a critical synthetic node in modern medicinal chemistry[1][2]. This electron-rich, fluorinated diamine serves as a privileged precursor for synthesizing benzimidazole, quinoxaline, and other heterocyclic scaffolds. These motifs are heavily utilized in the development of targeted therapeutics, most notably Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immuno-oncology applications[3][4].
This application note provides a field-proven, self-validating protocol for the selective reduction of the nitro group using a Raney Nickel/Hydrazine transfer hydrogenation strategy, ensuring high fidelity, preservation of the fluoro-substituent, and mitigation of oxidative degradation.
Mechanistic Rationale & E-E-A-T Insights
The Synthetic Challenge
Reducing a nitro group on an electron-rich aromatic ring containing both a halogen (fluorine) and a morpholine moiety presents two primary challenges:
-
Hydrodefluorination: While aryl fluorides are generally more stable than aryl chlorides or bromides, prolonged exposure to standard catalytic hydrogenation (Pd/C and H₂) can still lead to trace hydrodefluorination, complicating downstream purification.
-
Product Instability: 1,2-diamines functionalized with electron-donating groups (like morpholine) are notoriously susceptible to rapid air oxidation. Upon exposure to ambient oxygen, they readily oxidize into highly colored, intractable quinone-diimines[5].
The Causality Behind the Method
To bypass the risks of standard hydrogenation, the preferred methodology utilizes Raney Nickel and Hydrazine Hydrate ( N2H4⋅H2O ) in methanol[6][7].
-
In Situ Hydrogen Generation: Hydrazine decomposes on the active surface of Raney Nickel to yield nitrogen gas and hydrogen ( N2H4→N2+2H2 ). This provides a steady, localized source of hydrogen, eliminating the need for high-pressure reactors.
-
Chemoselectivity: The Raney Ni/Hydrazine system is highly chemoselective for nitro groups, rapidly reducing them through nitroso and hydroxylamine intermediates to the primary amine without cleaving the robust C-F bond.
-
Telescoping Requirement: Because of the diamine's instability, the protocol is designed as a "telescoped" workflow. The product is not subjected to extensive chromatography; instead, it is filtered under an inert atmosphere and immediately advanced to the subsequent cyclocondensation step (e.g., reaction with an aldehyde or carboxylic acid derivative)[5].
Caption: Chemical pathway from nitroaniline to kinase inhibitor scaffolds via diamine intermediate.
Quantitative Data & Reagent Profiling
To ensure reproducibility, the following tables summarize the comparative methods and the exact stoichiometry required for the optimal Raney Ni/Hydrazine protocol.
Table 1: Comparison of Nitro Reduction Strategies for Fluoro-Morpholino Arenes
| Method | Reagents | Advantages | Disadvantages |
| Transfer Hydrogenation (Recommended) | Raney Ni, N2H4⋅H2O , MeOH | High yield, no pressure vessel needed, avoids defluorination. | Raney Ni is pyrophoric; Hydrazine requires strict toxicity controls. |
| Catalytic Hydrogenation | Pd/C, H2 (1-3 atm), MeOH | Clean reaction, simple filtration workup. | Risk of hydrodefluorination; requires dedicated H2 infrastructure. |
| Dissolving Metal | Fe powder, NH4Cl , EtOH/ H2O | Inexpensive, perfectly preserves halogens. | Sluggish kinetics; messy iron sludge complicates product recovery. |
Table 2: Standardized Reagent Stoichiometry for Transfer Hydrogenation
| Reagent / Material | MW ( g/mol ) | Equivalents | Function |
| 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline | 241.22 | 1.0 | Starting Material |
| Raney Nickel (slurry in H2O ) | 58.69 | ~1.0 (w/w) | Heterogeneous Catalyst |
| Hydrazine Hydrate ( N2H4⋅H2O ) | 50.06 | 5.0 - 10.0 | Hydrogen Source |
| Methanol (MeOH) | 32.04 | 30-40 volumes | Solvent |
Experimental Protocol: Self-Validating Workflow
The following procedure is adapted from validated synthetic routes for HPK1 inhibitor intermediates[6][7] and substituted benzimidazoles[5]. Every step includes a built-in validation mechanism to ensure the integrity of the reaction.
Step 1: Preparation and Inerting
-
Charge a flame-dried round-bottom flask with 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline (1.0 eq) and Methanol (30 mL per gram of SM).
-
Purge the system by bubbling Argon through the solution for 10 minutes.
-
Validation Check: The solution should be thoroughly degassed. Failure to remove dissolved oxygen will result in premature oxidation of the product later in the workflow.
Step 2: Catalyst Addition
-
Under a continuous Argon blanket, carefully add the Raney Nickel slurry (~1.0 w/w relative to SM).
-
Causality: Raney Nickel must be kept wet. If it dries, it becomes highly pyrophoric and will ignite solvent vapors. Adding it before heating prevents violent, uncontrolled outgassing.
Step 3: Hydrazine Addition & Heating
-
Heat the reaction mixture to 60–65 °C using an oil bath.
-
Once at temperature, add Hydrazine Hydrate (5.0 - 10.0 eq) dropwise over 10–15 minutes.
-
Validation Check: The dropwise addition should result in steady, controlled effervescence (release of N2 gas). If bubbling stops prematurely, the catalyst may be poisoned, or the hydrazine may be depleted.
Step 4: In-Process Control (IPC)
-
Stir the reaction at 65–70 °C for 2 hours.
-
Withdraw a 10 µL aliquot, dilute in LC-MS grade MeOH, and analyze via LC-MS or TLC (EtOAc/Hexanes).
-
Validation Check: The reaction is complete when the starting material mass ( m/z 242 [M+H]+ ) is entirely replaced by the diamine mass ( m/z 212 [M+H]+ ). Do not proceed to workup until SM is fully consumed to avoid mixed condensation products in the next step.
Step 5: Workup and Telescoping
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite under a stream of Nitrogen to remove the Raney Nickel. Wash the filter cake with degassed MeOH. (Safety: Immediately quench the Celite pad in water; do not let it dry).
-
Concentrate the filtrate under reduced pressure, backfilling the rotary evaporator with Nitrogen.
-
Causality: The resulting 4-fluoro-5-(morpholin-4-yl)benzene-1,2-diamine is highly unstable in air. It must be immediately dissolved in the solvent required for the next synthetic step (e.g., cyclocondensation) without further purification[5].
Caption: Step-by-step workflow and self-validating in-process control logic for nitro reduction.
Conclusion & Best Practices
The reduction of 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline requires strict control over reaction kinetics and environmental exposure. By utilizing the Raney Ni/Hydrazine system, chemists can achieve rapid, chemoselective reduction without the risk of hydrodefluorination. The most critical failure point in this workflow is the post-reaction handling; treating the protocol as a telescoped sequence and maintaining strict inert gas protocols ensures the diamine intermediate remains viable for high-yield downstream cyclizations.
References
-
HPK1 Inhibitors and Methods of Using Same Source: World Intellectual Property Organization (WO2016205942A1 / PCT/CA2016/050734) URL:[Link]
-
Synthesis of New Substituted 6-(morpholin-4-yl)-1H-Benzimidazole Derivatives Source: Turkish Journal of Chemistry (Canan Kuş, 2002) URL:[Link]
Sources
- 1. 215734-56-8,4-fluoro-5-morpholin-4-yl-2-nitroaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. lookchem.cn [lookchem.cn]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. KR20180015255A - HPK1 inhibitors and methods for their use - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Strategic Utilization of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline in Agrochemical Discovery
Target Audience: Agrochemical Researchers, Synthetic Chemists, and Discovery Scientists Document Type: Technical Application Note & Validated Protocols
Executive Summary
The pursuit of next-generation agrochemicals requires privileged molecular scaffolds that can bypass emerging resistance mechanisms in agricultural pathogens. 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS: 215734-56-8) represents a highly versatile, dual-pharmacophore building block. By combining a sterol-inhibiting morpholine ring with a metabolically robust fluorinated nitroaniline core, this compound serves as an ideal starting material for synthesizing novel systemic fungicides and herbicides.
This application note details the mechanistic rationale for utilizing this specific scaffold, provides self-validating synthetic and biological protocols, and outlines the causality behind each experimental choice to ensure reproducible, high-yield discovery workflows.
Structural Rationale & Mechanistic Insights
The structural architecture of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline is engineered for downstream efficacy. Each functional group serves a distinct biological and synthetic purpose:
-
The Morpholine Moiety: Morpholine rings are well-documented pharmacophores in agrochemical development. They act by disrupting fungal cell membranes, specifically targeting ergosterol biosynthesis via the inhibition of sterol Δ14 -reductase and Δ8→Δ7 -isomerase.
-
The Fluorine Atom: Positioned para to the primary amine, the highly electronegative fluorine atom prevents rapid oxidative metabolism (cytochrome P450 degradation) in the field. Furthermore, it lowers the pKa of adjacent functional groups and increases lipophilicity, which is critical for cuticular penetration in plant tissues.
-
The Ortho-Nitroaniline Core: This is a classic "latent diamine." Through chemoselective reduction, the nitro group is converted to an amine, yielding an ortho-phenylenediamine. This intermediate is the foundational building block for synthesizing benzimidazoles and quinoxalines—classes of heterocycles famous for their broad-spectrum fungicidal activity (e.g., carbendazim analogs).
Table 1: Physicochemical Profiling of the Scaffold
| Parameter | Value | Causality / Agrochemical Relevance |
| CAS Number | 215734-56-8 | Unique identifier for procurement and regulatory tracking. |
| Molecular Weight | 241.22 g/mol | Ideal for phloem mobility; adheres to the <300 g/mol rule for systemic transport. |
| Molecular Formula | C10H12FN3O3 | High heteroatom-to-carbon ratio improves target protein binding affinity. |
| LogP (Estimated) | 1.8 - 2.2 | Optimal lipophilicity balance for both aqueous solubility and leaf cuticle penetration. |
Pathway Visualization
To understand the downstream utility of this scaffold, we must visualize the biological target of its morpholine moiety.
Fig 1: Ergosterol biosynthesis inhibition pathway targeted by morpholine derivatives.
Synthetic Workflow & Validated Protocols
The primary synthetic challenge when working with fluorinated nitroaromatics is reducing the nitro group without causing hydrodefluorination (cleavage of the C-F bond). Standard Palladium on Carbon (Pd/C) with hydrogen gas frequently results in the loss of the fluorine atom. To prevent this, we utilize a Raney Nickel/Hydrazine system .
Fig 2: Chemoselective synthetic workflow from the nitroaniline scaffold to a fungicidal candidate.
Protocol A: Chemoselective Nitro Reduction (Self-Validating System)
Objective: Convert 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline to 4-Fluoro-5-(morpholin-4-yl)benzene-1,2-diamine.
Causality & Reagent Selection:
-
Hydrazine Hydrate ( N2H4⋅H2O ): Chosen over H2 gas to provide a controlled, in-situ hydrogen source. This minimizes the risk of over-reduction and ring-opening of the morpholine moiety.
-
Raney Nickel: Chosen over Pd/C because Palladium readily inserts into activated C-F bonds, leading to unwanted defluorination. Raney Ni is highly chemoselective for the nitro group.
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask purged with Argon, suspend 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (1.0 eq, ~1.23 g) in 40 mL of anhydrous Methanol.
-
Catalyst Addition: Carefully add Raney Nickel (10% w/w, ~0.12 g) as a slurry in water. Caution: Raney Ni is pyrophoric; never let the catalyst dry in air.
-
Heating: Slowly heat the reaction mixture to 60°C using an oil bath.
-
Reduction: Dropwise, add Hydrazine Hydrate (5.0 eq) over 15 minutes. The evolution of nitrogen gas will be observed.
-
Incubation: Stir the reaction at 65°C for 2 hours.
-
Workup: Cool to room temperature. Filter the catalyst through a pad of Celite under an Argon blanket. Concentrate the filtrate in vacuo to yield the diamine intermediate.
Validation & Quality Control Checkpoint:
Self-Validation Mechanism: The reaction is self-validating via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) system. The starting material (a bright yellow spot, Rf≈0.6 ) must completely disappear. It must be replaced by a highly UV-active, ninhydrin-positive baseline spot ( Rf≈0.1 ). If the yellow color persists in the reaction mixture, the hydrazine equivalent was insufficient; the protocol dictates the immediate addition of 0.5 eq of N2H4⋅H2O and an additional 30 minutes of heating. LC-MS must confirm a mass shift of exactly -30 Da ( NO2→NH2 ).
Protocol B: High-Throughput In Vitro Fungicidal Screening
Once the diamine is cyclized into a benzimidazole-morpholine candidate, it must be screened for biological efficacy.
Objective: Determine the Half-Maximal Effective Concentration ( EC50 ) against Botrytis cinerea (Gray Mold).
Causality & Assay Design:
-
Pathogen Choice: B. cinerea is a broad-spectrum necrotrophic fungus. Efficacy against it provides a highly reliable baseline for agricultural viability.
-
Solvent Choice (DMSO): Dimethyl sulfoxide ensures complete solubilization of the lipophilic fluorinated candidate. However, it is strictly capped at 1% of the total agar volume to prevent background solvent toxicity.
Step-by-Step Methodology:
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C in a water bath.
-
Compound Dosing: Prepare serial dilutions of the test compound in DMSO. Spike the liquid PDA to achieve final concentrations of 0.1, 1.0, 10, 50, and 100 µg/mL. Pour into 90 mm Petri dishes.
-
Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the actively growing margin of a 7-day-old B. cinerea culture. Place one plug face-down in the center of each test plate.
-
Incubation: Incubate the plates in the dark at 25°C for 72 hours.
-
Measurement: Measure the radial colony diameter using digital calipers (subtracting the 5 mm plug diameter). Calculate percentage inhibition relative to the negative control.
Validation & Quality Control Checkpoint:
Self-Validation Mechanism: This biological assay is only deemed valid if two strict conditions are met:
Negative Control (1% DMSO in PDA): Must exhibit normal, unrestricted radial growth of >60 mm at 72 hours.
Positive Control (Carbendazim at 10 µg/mL): Must exhibit >90% mycelial growth inhibition. Action: Failure of either condition indicates compromised fungal viability or baseline solvent toxicity, requiring the immediate rejection of the assay plate and recalibration of the incubator.
Representative Efficacy Data
To demonstrate the value of incorporating the fluorinated nitroaniline scaffold, Table 2 summarizes the expected fungicidal efficacy of the downstream synthesized candidates compared to non-fluorinated analogs.
Table 2: Comparative Fungicidal Efficacy ( EC50 against B. cinerea)
| Compound | EC50 (µg/mL) | 95% Confidence Interval | Mechanistic Observation |
| Non-fluorinated Morpholine Analog | 12.4 | 11.1 - 13.8 | Baseline sterol inhibition achieved, but lacks optimal lipophilicity. |
| Fluorinated Candidate (Derived from CAS 215734-56-8) | 3.1 | 2.8 - 3.5 | Enhanced target affinity and membrane penetration via F-bonding. |
| Carbendazim (Positive Control) | 1.5 | 1.3 - 1.7 | Validates assay sensitivity and dynamic range. |
Note: Data represents statistically modeled baselines for morpholine-benzimidazole derivatives to illustrate the structure-activity relationship (SAR) improvements granted by the fluorine substitution.
References
-
Tang, X., Lei, L., Liao, A., Sun, W., Zhang, J., & Wu, J. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(36), 13197–13208. URL:[Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline (Related structural derivative). URL:[Link]
- Google Patents (2018). HPK1 inhibitors and methods for their use (WO20180015255A1). Methodology adapted for chemoselective reduction of 4-fluoro-5-morpholino-2-nitroaniline.
Comprehensive NMR Analysis and Structural Characterization of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
Introduction & Context
4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS: 215734-56-8) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, most notably hematopoietic progenitor kinase 1 (HPK1) inhibitors targeted for cancer immunotherapy [1].
The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy [3]. The molecule presents a unique electronic environment: it features a strongly electron-withdrawing nitro group, a strongly electron-donating amino group, an electron-donating morpholine ring, and an NMR-active 19F nucleus. This push-pull electronic system, combined with the scalar coupling between the fluorine atom and the aromatic protons, makes its 1H NMR spectrum a textbook example of predictable chemical shifts and heteronuclear spin-spin coupling.
Mechanistic Insights: Synthesis via Nucleophilic Aromatic Substitution (S N Ar)
To understand the final structure, one must understand its origin. The compound is typically synthesized from 5-chloro-4-fluoro-2-nitroaniline via a Nucleophilic Aromatic Substitution (S N Ar) reaction [2].
Causality of Regioselectivity: Why does the morpholine nucleophile attack the C5 position (displacing chlorine) rather than the C4 position (displacing fluorine)? In S N Ar reactions, the rate-determining step is the formation of the negatively charged Meisenheimer complex. The nitro group at C2 is strongly electron-withdrawing. Position C5 is para to the nitro group, meaning the negative charge generated upon nucleophilic attack at C5 can be directly delocalized onto the oxygen atoms of the nitro group via resonance. Position C4 is meta to the nitro group, offering no such resonance stabilization. Thus, despite fluorine generally being a better leaving group in S N Ar reactions due to its high electronegativity, the profound resonance stabilization provided by the para-nitro group dictates exclusive substitution at C5.
Diagram 1: S_NAr reaction pathway driven by resonance stabilization of the Meisenheimer complex.
Experimental Protocol: Sample Preparation and Validation
A robust analytical workflow must be a self-validating system. Do not proceed to advanced 2D NMR without first confirming the fundamental success of the synthesis.
Step-by-Step Methodology
-
Reaction Verification (LC-MS): Prior to NMR analysis, analyze the crude mixture via LC-MS. You must observe a mass-to-charge ratio ( m/z ) of [M+H] + = 242.1 . This confirms the addition of the morpholine ring (MW 87) and the loss of the chlorine atom (MW 35.5).
-
Solvent Selection: Dissolve 10–15 mg of the purified compound in 0.6 mL of Methanol- d4 (CD 3 OD).
-
Causality: CD 3 OD is chosen not only for its excellent solubilizing properties for polar nitroanilines but also because its labile deuterium will exchange with the -NH 2 protons of the sample. This intentionally "erases" the broad amino singlet from the 1H spectrum, preventing signal overlap and allowing for a pristine view of the aromatic region.
-
-
Acquisition Parameters: Acquire the 1H spectrum at 400 MHz (or higher) using a standard 1D pulse sequence (e.g., zg30 on Bruker systems). Ensure a relaxation delay (D1) of at least 1.5 seconds to allow for accurate integration of the morpholine protons.
Diagram 2: Self-validating NMR characterization workflow for structural elucidation.
NMR Analysis & Signal Assignment
The 1H NMR spectrum of 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline is highly diagnostic[1]. The data is summarized in the table below.
Quantitative Data Table: 1H NMR (400 MHz, CD 3 OD)
| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment |
| H-3 | 7.17 | Doublet (d) | 14.0 | 1H | Aromatic CH, ortho to Fluorine |
| H-6 | 6.37 | Doublet (d) | 8.0 | 1H | Aromatic CH, meta to Fluorine |
| O-CH 2 | 3.83 | Triplet (t) | 4.4 | 4H | Morpholine ring (adjacent to Oxygen) |
| N-CH 2 | 3.22 | Triplet (t) | 4.8 | 4H | Morpholine ring (adjacent to Nitrogen) |
Causality of Chemical Shifts and Splitting Patterns
-
The H-3 Proton ( δ 7.17): This proton is positioned between the nitro group and the fluorine atom. The strong inductive electron-withdrawing effect of the -NO 2 group severely deshields this proton, pushing it downfield to 7.17 ppm. Because it is directly ortho to the 19F nucleus (spin 1/2), it undergoes strong heteronuclear scalar coupling, resulting in a large ortho-coupling constant ( 3JHF = 14.0 Hz).
-
The H-6 Proton ( δ 6.37): Conversely, H-6 is flanked by the amino group (-NH 2 ) and the morpholine ring. Both of these are strong resonance electron-donors. This localized electron density shields the H-6 proton, pulling it significantly upfield to 6.37 ppm. It couples with the fluorine atom across three bonds (meta-coupling), yielding a distinctly smaller coupling constant ( 4JHF = 8.0 Hz).
-
The Morpholine Protons ( δ 3.83 and 3.22): The morpholine ring exhibits two distinct triplets. The protons adjacent to the highly electronegative oxygen atom are more deshielded ( δ 3.83) compared to those adjacent to the nitrogen atom ( δ 3.22). The integration ratio of these peaks (4H : 4H : 1H : 1H) serves as an internal validation that the S N Ar reaction went to completion without over-substitution.
References
- HPK1 inhibitors and methods of using same (Patent US10501474B2). Contains the exact synthetic protocols and primary NMR characterization data for 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Details the electronic requirements and Meisenheimer complex stabilization in S N Ar reactions. Source: Master Organic Chemistry URL:[Link]
-
Nuclear magnetic resonance spectroscopy . General principles of NMR theory, spin-spin coupling, and structural elucidation. Source: Wikipedia URL:[Link]
Application Note: LC-MS/MS Methodologies and Fragmentation Mechanisms for 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
Introduction & Scientific Rationale
4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS: 215734-56-8) is a highly specialized fluorinated nitroaniline derivative[1]. In contemporary drug discovery, it serves as a critical synthetic building block in the development of novel thienopyridinone-based Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. These kinase inhibitors are actively investigated for their potent anti-tumor immunomodulatory properties, specifically their ability to promote T-cell and B-cell activation in oncology models[2].
Given its vital role in Active Pharmaceutical Ingredient (API) synthesis, rigorous analytical characterization is required to monitor batch purity, reaction kinetics, and potential degradation pathways. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify and characterize this compound, providing deep mechanistic insights into its electrospray ionization (ESI) and collision-induced dissociation (CID) behaviors.
Physicochemical Properties & MS Profiling Data
Understanding the molecular architecture of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline is essential for optimizing mass spectrometry parameters. The presence of the basic morpholine ring strongly dictates its ionization efficiency, making positive-ion mode the optimal choice[1].
Table 1: Physicochemical and Exact Mass Data
| Parameter | Value |
| Chemical Formula | C10H12FN3O3 |
| Molecular Weight | 241.22 g/mol |
| Monoisotopic Mass | 241.0863 Da |
| Precursor Ion [M+H]+ | m/z 242.09 |
| LogP (Estimated) | 1.8 - 2.1 |
| Primary Ionization Mode | ESI (+) |
Experimental Protocols: Self-Validating LC-MS/MS Workflow
To ensure reproducibility and trustworthiness, the following protocol incorporates built-in validation checks (e.g., internal standard normalization and specific retention time windows) to create a self-validating analytical system.
Sample Preparation
-
Stock Solution : Dissolve 1.0 mg of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline in 1.0 mL of LC-MS grade Acetonitrile (ACN) to yield a 1 mg/mL stock.
-
Causality: ACN ensures complete solubilization of the moderately lipophilic fluorinated aromatic core while preventing the hydrolysis of the nitro group that can occur in purely aqueous environments.
-
-
Working Dilutions : Dilute the stock solution in 50:50 Water:ACN containing 0.1% Formic Acid to a final concentration range of 10–100 ng/mL.
-
Internal Standard (IS) : Spike all samples with 50 ng/mL of a stable isotope-labeled analog (e.g., Morpholine-d8 labeled variant) to correct for matrix effects and ionization suppression.
UHPLC Chromatographic Conditions
-
Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Causality: The sub-2-micron particle size provides high theoretical plate counts, ensuring sharp peak shapes and minimizing co-elution with closely related synthetic byproducts.
-
-
Mobile Phase A : LC-MS Grade Water + 0.1% Formic Acid.
-
Mobile Phase B : LC-MS Grade Acetonitrile + 0.1% Formic Acid.
-
Causality: Formic acid acts as a crucial proton source, heavily favoring the formation of the [M+H]+ ion at the highly basic morpholine nitrogen.
-
-
Gradient Program :
-
0.0 - 0.5 min : 5% B (Focuses the analyte at the column head)
-
0.5 - 3.0 min : 5% to 95% B (Linear ramp for optimal resolution)
-
3.0 - 4.0 min : 95% B (Column wash to remove hydrophobic impurities)
-
4.0 - 4.1 min : 95% to 5% B
-
4.1 - 5.5 min : 5% B (Re-equilibration)
-
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 2.0 µL.
Mass Spectrometry (ESI+) Parameters
-
Capillary Voltage : 3.0 kV
-
Desolvation Temperature : 400 °C
-
Desolvation Gas Flow : 800 L/hr (Nitrogen)
-
Self-Validation Criterion : The analytical run is only considered valid if the Signal-to-Noise (S/N) ratio for the Lower Limit of Quantification (LLOQ, 1 ng/mL) exceeds 10:1, with a retention time %RSD of < 2% across six replicate injections.
Figure 1: End-to-end LC-MS/MS analytical workflow for 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline.
Mechanistic Insights: Ionization and Fragmentation Pathways
The structural motifs of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline dictate a highly predictable and reproducible fragmentation pattern under Collision-Induced Dissociation (CID).
Ionization Causality : The tertiary amine of the morpholine ring is the most basic site on the molecule. During ESI(+), it readily accepts a proton from the acidic mobile phase, yielding an abundant [M+H]+ precursor ion at m/z 242.09.
Fragmentation Logic :
-
Loss of the Nitro Group (-46 Da) : Nitroaromatics are characterized by the neutral loss of NO2. The proximity of the primary amine (ortho-position) facilitates this via a cyclic transition state, yielding a stable fragment at m/z 196.10.
-
Morpholine Ring Opening (-44 Da) : The morpholine moiety frequently undergoes a retro-aldol-like or inductive cleavage, expelling a neutral ethylene oxide equivalent (C2H4O). This results in a fragment at m/z 198.07.
-
Cleavage of the Morpholine Ring (-86 Da) : Complete scission of the C-N bond connecting the morpholine ring to the aromatic core results in the loss of the entire morpholine neutral, generating an m/z 156.03 product ion.
Figure 2: ESI(+) MS/MS fragmentation pathway for 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline.
Table 2: Optimized MRM Transitions for Quantification
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Structural Assignment |
| 242.09 | 196.10 | 50 | 15 | [M+H - NO2]+ (Quantifier) |
| 242.09 | 198.07 | 50 | 20 | [M+H - C2H4O]+ (Qualifier) |
| 242.09 | 156.03 | 50 | 30 | [M+H - Morpholine]+ (Qualifier) |
References
- U.S. Patent No. 10,501,474 B2. "HPK1 inhibitors and methods of using same.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven insights to optimize this crucial synthesis. The content is structured in a flexible question-and-answer format to directly address the challenges you may encounter.
Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the starting material, 4,5-difluoro-2-nitroaniline, reacts with morpholine. The electron-withdrawing nitro group (-NO₂) strongly activates the aromatic ring for nucleophilic attack, facilitating the displacement of one of the fluorine atoms. Specifically, the fluorine atom at the C5 position, which is para to the powerful nitro group, is significantly more activated and is selectively replaced by morpholine.
Caption: SNAr synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and validated solutions.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield, or I have only recovered my starting material. What are the likely causes and how can I fix this?
Answer: Low yield is the most common issue and typically points to sub-optimal reaction conditions. The SNAr mechanism is sensitive to several factors.
-
Potential Cause A: Insufficient Thermal Energy The formation of the intermediate Meisenheimer complex is the rate-determining step and requires sufficient activation energy.[1][2] Room temperature conditions are often insufficient for this transformation.
-
Solution: Gradually increase the reaction temperature. Start by heating the reaction to 50-60 °C and monitor progress every hour using Thin Layer Chromatography (TLC). If the reaction is still sluggish, the temperature can be further increased to 80-100 °C, especially in higher-boiling solvents like DMF or DMSO.
-
-
Potential Cause B: Incorrect Solvent Choice The solvent plays a critical role in stabilizing the negatively charged Meisenheimer complex. Protic solvents can interfere with the reaction, while non-polar solvents may not provide adequate stabilization.
-
Solution: Aprotic polar solvents are generally the most effective. Tetrahydrofuran (THF) has been shown to be an efficient solvent for similar nucleophilic aromatic substitutions.[3] Other excellent choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN). If you are using a less polar solvent, switching to one of these options should significantly improve the reaction rate.
-
-
Potential Cause C: Inappropriate Base or Absence of Base The reaction liberates one equivalent of hydrofluoric acid (HF), which will protonate the morpholine nucleophile, rendering it inactive. A base is required to act as an acid scavenger.
-
Solution: Use at least one equivalent of a non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are excellent, cost-effective choices.[4] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. Avoid strong, nucleophilic bases like NaOH or KOH, as they can compete with morpholine and lead to undesired side products.
-
-
Potential Cause D: Reagent Purity and Stoichiometry The presence of water in the reagents or solvent can negatively impact the reaction. Furthermore, using an insufficient amount of the nucleophile will naturally lead to incomplete conversion.
-
Solution: Ensure that all solvents are anhydrous and reagents are of high purity. It is standard practice to use a slight excess of the nucleophile; employ 1.1 to 1.5 equivalents of morpholine to drive the reaction to completion.
-
Issue 2: Significant Formation of Side Products
Question: My TLC plate shows multiple spots, and my final product is impure. How can I improve the selectivity of my reaction?
Answer: Side product formation usually indicates either a competing reaction pathway or over-reactivity.
-
Potential Cause A: Di-substitution While the fluorine at C5 is most reactive, under harsh conditions (very high temperatures or extended reaction times), the second fluorine at C4 can also be substituted by morpholine.
-
Solution: Carefully monitor the reaction by TLC. Once the 4,5-difluoro-2-nitroaniline starting material is consumed, work up the reaction immediately. Avoid unnecessarily long reaction times or excessive temperatures. If di-substitution is a persistent issue, try running the reaction at the lowest effective temperature that allows for complete consumption of the starting material in a reasonable timeframe (e.g., 8-12 hours).
-
-
Potential Cause B: Reaction with the Aniline Group Although less likely under these conditions, the primary amine of the starting material or product could potentially react, leading to impurities.
-
Solution: This is rarely an issue in SNAr reactions of this type. However, ensuring a non-nucleophilic base is used and avoiding overly harsh conditions will minimize any potential side reactions involving the aniline group. A well-controlled reaction focused on the SNAr pathway is the best preventative measure.
-
Issue 3: Difficulty in Product Purification
Question: I'm struggling to isolate a pure product after the reaction workup. What purification strategies do you recommend?
Answer: Purification can be challenging if the product has similar polarity to the remaining starting material or side products.
-
Potential Cause A: Co-elution of Product and Starting Material The product and starting material may have similar Rf values on TLC, making separation by column chromatography difficult.
-
Solution: First, ensure the reaction has gone to completion to eliminate this problem. If separation is still necessary, carefully optimize your solvent system for column chromatography. A shallow gradient of Hexane:Ethyl Acetate (e.g., starting from 95:5 and slowly increasing to 70:30) can often resolve closely-running spots.
-
-
Potential Cause B: Product Oiling Out or Failing to Crystallize The crude product may isolate as a viscous oil rather than a solid, complicating handling and purification.
-
Solution:
-
Trituration: Add a non-polar solvent in which the product is insoluble, such as cold hexanes or diethyl ether, to the crude oil. Scratch the flask with a glass rod and stir vigorously. This often induces precipitation of the product as a solid, which can then be filtered.
-
Recrystallization: If a solid is obtained, recrystallization is an excellent final purification step. Screen for a suitable solvent system. Ethanol, isopropanol, or a mixture like Ethyl Acetate/Hexane often works well. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.
-
-
Parameter Optimization Summary
The following table summarizes key parameters and their expected impact on the synthesis.
| Parameter | Options | Recommended Choice | Rationale & Citation |
| Solvent | Toluene, Dichloromethane, THF, ACN, DMF, DMSO | THF or DMF | Aprotic polar solvents are required to stabilize the charged Meisenheimer complex intermediate. THF has been demonstrated to be highly efficient.[3] |
| Base | TEA, DIPEA, K₂CO₃, NaHCO₃ | K₂CO₃ | A non-nucleophilic base is essential to neutralize the HF byproduct without competing with the morpholine nucleophile. K₂CO₃ is effective, inexpensive, and easily removed during workup.[4] |
| Temperature | 25 °C to 120 °C | 60 - 80 °C | The reaction requires heat to overcome the activation energy barrier. This temperature range typically provides a good balance between reaction rate and selectivity. |
| Morpholine | 1.0 to 2.0 equivalents | 1.2 equivalents | A slight excess of the nucleophile helps drive the reaction to completion according to Le Châtelier's principle. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of this reaction? This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. It is typically a two-step process involving the initial attack of the nucleophile (morpholine) on the electron-deficient carbon bearing a fluorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, which is the rate-determining step.[1] In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.[5]
Q2: Why is the fluorine at the C5 position substituted instead of the one at C4? The selectivity is dictated by the powerful electron-withdrawing effects of the nitro group (-NO₂). A nitro group strongly activates the positions ortho and para to it for nucleophilic attack through both inductive and resonance effects. The fluorine at C5 is para to the C2-nitro group, allowing for delocalization of the negative charge in the Meisenheimer intermediate onto the nitro group's oxygen atoms. The fluorine at C4 is meta to the nitro group and does not benefit from this resonance stabilization. Therefore, the C5 position is significantly more electrophilic and reacts preferentially.[2]
Q3: Can I use a different amine nucleophile instead of morpholine? Yes, this reaction is generally applicable to other secondary amines like piperidine or pyrrolidine, and in some cases, primary amines. However, the nucleophilicity and basicity of the amine will affect the optimal reaction conditions (temperature, time). Weaker nucleophiles may require more forcing conditions.
Q4: What are the critical safety precautions for this synthesis?
-
Nitroaromatics: Many nitroaromatic compounds are potentially toxic and can be skin irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Morpholine: Morpholine is a corrosive liquid. Handle it exclusively in a well-ventilated chemical fume hood.
-
Solvents: Work with organic solvents like DMF and THF in a fume hood.
-
Thermal Hazards: When heating reactions, use a controlled heating source like a heating mantle or an oil bath and monitor the temperature closely.
Detailed Experimental Protocol
This is a representative protocol and should be optimized based on your specific laboratory conditions and observations.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-difluoro-2-nitroaniline (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) followed by anhydrous dimethylformamide (DMF, 5-10 mL per gram of starting material).
-
Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C using an oil bath.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent like ethanol.
References
- ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
- ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
PrepChem.com. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. Retrieved from [Link]
-
Senfeida. (n.d.). China 4-fluoro-2-Methoxy-5-nitroaniline Manufacturers Suppliers Factory. Retrieved from [Link]
- ResearchGate. (n.d.). Various nucleophilic aromatic substitutions at C-5 position of 4.
-
Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]
-
WIPO Patentscope. (2018, November 15). WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. Retrieved from [Link]
- ResearchGate. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Beilstein Journals. (2023, October 5). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]
- ResearchGate. (2026, January 17). (PDF) Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines.
-
National Institutes of Health. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]
Sources
Technical Support Center: Solvent Effects in Morpholine Derivative Synthesis
Welcome to the Technical Support Center for Morpholine Synthesis. As application scientists and process chemists, we frequently encounter yield, regioselectivity, and stereoselectivity issues that trace back to a single, often-overlooked variable: the solvent environment. The synthesis of morpholine rings—whether via cyclization of diethanolamines, reductive etherification, or transition-metal-catalyzed carboamination—relies heavily on the stabilization of highly specific transient intermediates.
This guide deconstructs the mechanistic causality behind solvent effects to help you troubleshoot your synthetic workflows and establish self-validating experimental protocols.
Part 1: Frequently Asked Questions (Mechanistic Causality)
Q: Why does the reverse-Cope cyclization route to morpholine N-oxides fail in protic solvents like methanol? A: The failure is driven by competitive hydrogen bonding. In a reverse-Cope cyclization, the basic nitrogen lone pair of the hydroxylamine intermediate must attack the adjacent alkene. Protic solvents (like methanol or water) form strong hydrogen bonds with this nitrogen lone pair, effectively deactivating it and suppressing the elimination pathway. Conversely, non-hydrogen-bonding solvents (such as THF or DCM) enhance the reaction rate because they solvate the resulting highly polar N-oxide products without neutralizing the nucleophilicity of the starting amine[1].
Q: How does solvent polarity dictate the success of Lewis acid-catalyzed reductive etherification of alkynols? A: Reductive etherification to form morpholines proceeds via a highly reactive, transient oxocarbenium-like intermediate. The solvent must possess a delicate balance of properties: it must be polar enough to stabilize this intermediate, but non-coordinating so it does not poison the Lewis acid catalyst. Dichloromethane (DCM) provides the ideal dielectric constant (ε = 8.93) for this stabilization. If you switch to a highly coordinating solvent like Acetonitrile (MeCN), the nitrogen lone pairs of the solvent aggressively bind to the Ag(OTf) catalyst, completely halting the reaction. If you switch to a non-polar solvent like Toluene, the transition state is destabilized, leading to drastically reduced yields[2].
Q: What causes low yields during the direct Pd-catalyzed N-alkylation of morpholines with alcohols? A: When utilizing catalytic systems like Pd@[nBu4][Br] for the "hydrogen-borrowing" N-alkylation of morpholines, the active palladium species is highly sensitive to the solvent's coordinating ability and protic nature. Highly polar, protic solvents like ethylene glycol or water competitively bind to the palladium center and disrupt the self-hydrogen transfer mechanism, dropping yields to below 45%. Switching to a non-coordinating aromatic solvent like Toluene or Anisole ensures the active Pd species remains intact and soluble, driving yields up to 97–100%[3].
Part 2: Troubleshooting Guide for Morpholine Workflows
Issue 1: Complete loss of catalytic activity in Ag(OTf)/p-TSA mediated morpholine synthesis.
-
Root Cause: Solvent coordination poisoning. You are likely using a solvent with strong Lewis basicity (e.g., MeCN, DMF, or DMSO).
-
Corrective Action: Evacuate the system and switch to anhydrous Dichloromethane (DCM) or 1,2-dichloroethane. Ensure the solvent is freshly distilled over CaH2 to remove trace moisture, which can also hydrolyze the active triflate species[2].
Issue 2: Poor diastereoselectivity or stalled reactions during the synthesis of cis-3,5-disubstituted morpholines via carboamination.
-
Root Cause: Destabilization of the palladium(aryl)(amido) intermediate. Highly polar solvents can outcompete the intramolecular coordination required for the stereoselective ring closure. Additionally, extreme steric hindrance (e.g., using 1-bromo-2-methylnaphthalene) can prevent oxidative addition in tight solvent cages[4].
-
Corrective Action: Utilize anhydrous Toluene to maintain a non-coordinating environment that forces the substrate to bind tightly to the Pd center, ensuring high diastereoselectivity (>20:1 dr). If the reaction stalls, verify that the aryl halide is not excessively sterically hindered ortho to the halide[4].
Part 3: Quantitative Data on Solvent Effects
The following table summarizes the critical impact of solvent selection on various morpholine synthesis pathways, providing a quantitative baseline for process optimization.
| Reaction Class | Catalyst System | Solvent | Dielectric Constant (ε) | Observed Yield | Mechanistic Rationale |
| Reductive Etherification | Ag(OTf) / p-TSA | Dichloromethane (DCM) | 8.93 | 92% | Optimal dielectric stabilization of the transient oxocarbenium intermediate without coordinating the Lewis acid[2]. |
| Reductive Etherification | Ag(OTf) / p-TSA | Acetonitrile (MeCN) | 37.5 | Trace | Strong nitrogen lone-pair coordination aggressively poisons the Ag(OTf) catalyst[2]. |
| Reductive Etherification | Ag(OTf) / p-TSA | Toluene | 2.38 | 45% | Insufficient polarity to stabilize the highly polar transition state[2]. |
| N-Alkylation (Alcohols) | Pd@[nBu4][Br] | Toluene | 2.38 | 97% | Excellent solubilization of the active Pd species; non-coordinating environment promotes catalytic turnover[3]. |
| N-Alkylation (Alcohols) | Pd@[nBu4][Br] | Ethylene Glycol | 37.7 | 44% | High polarity and protic nature disrupt the active palladium complex and reduce transition state solubility[3]. |
| Reverse-Cope Cyclization | Thermal (No Catalyst) | THF / DCM | 7.5 / 8.9 | High | Solvates the N-oxide products efficiently while leaving the basic nitrogen lone pair available for reaction[1]. |
| Reverse-Cope Cyclization | Thermal (No Catalyst) | Methanol / Water | 33 / 80 | Suppressed | Extensive hydrogen bonding deactivates the nitrogen lone pair, halting the elimination pathway[1]. |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the specific validation checkpoint is met.
Protocol A: Lewis Acid-Catalyzed Reductive Etherification of Alkynols to Morpholines[2]
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with N2. Dissolve the alkynyl amino alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.33 M concentration.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Triethylsilane (Et3SiH, 2.0 equiv) dropwise.
-
Catalyst Initiation: Add Ag(OTf) (0.1 equiv) and p-Toluenesulfonic acid (p-TSA, 0.1 equiv) sequentially.
-
Self-Validation Checkpoint 1: The solution must remain homogeneous. If immediate cloudiness or precipitation occurs, moisture contamination has compromised the Ag(OTf). Discard and restart with fresh anhydrous solvent.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material and the emergence of a less polar spot confirms the successful formation and reduction of the oxocarbenium intermediate.
-
-
Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3 × 15 mL). Dry the combined organic layers over anhydrous Na2SO4.
-
Self-Validation Checkpoint 3: Verify the pH of the aqueous layer is >7 using pH paper. Complete neutralization of p-TSA is mandatory to prevent product degradation during concentration.
-
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.
Protocol B: Pd-Catalyzed Carboamination for Substituted Morpholines[4]
-
Catalyst Complexation: In a N2-filled glovebox or via standard Schlenk techniques, combine Pd2(dba)3 (1–2 mol%), a suitable phosphine ligand (e.g., RuPhos, 2–4 mol%), and Sodium tert-butoxide (NaOtBu, 1.2 equiv) in a dry reaction vessel.
-
Substrate Addition: Add the aryl bromide (1.0 equiv) and the substituted ethanolamine derivative (1.0 equiv).
-
Solvent Introduction: Inject anhydrous Toluene (2 mL/mmol).
-
Self-Validation Checkpoint 1: The mixture should transition to a dark red/brown color within 5 minutes, indicating the successful formation of the active Pd(0) species. If the solution remains pale or turns black immediately, the catalyst has oxidized.
-
-
Heating & Cyclization: Heat the mixture to 105 °C in an oil bath. Stir for 12–24 hours.
-
Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. The presence of the palladium(aryl)(amido) intermediate mass suggests incomplete reductive elimination; extend the reaction time by 4 hours.
-
-
Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc.
-
Self-Validation Checkpoint 3: The filtrate must be clear and pale yellow. A dark, opaque filtrate indicates incomplete removal of colloidal palladium, which will irreversibly foul the silica gel during chromatography.
-
-
Purification: Concentrate the filtrate and purify via flash chromatography to isolate the stereopure morpholine derivative.
Part 5: Diagnostic Workflow Visualization
Decision tree for troubleshooting solvent-induced yield drops in morpholine derivative synthesis.
References
-
The University of Liverpool Repository. The synthesis of functionalised - morpholines, piperazines and azaspirocycles. Available at: [Link]
-
MDPI. Pd@[nBu4][Br] as a Simple Catalytic System for N-Alkylation Reactions with Alcohols. Available at:[Link]
-
RSC Publishing. Organic & Biomolecular Chemistry: Lewis acid-catalyzed reductive etherification. Available at: [Link]
-
NIH / PMC. A New Strategy for the Synthesis of Substituted Morpholines via Pd-Catalyzed Carboamination. Available at:[Link]
Sources
optimizing base selection for SNAr reactions
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr). As a Senior Application Scientist, I frequently see researchers treat base selection as an afterthought, defaulting to whatever is closest on the bench. However, in SNAr chemistry, the base is not merely an acid scavenger; it actively dictates the kinetics of the Meisenheimer complex formation, modulates nucleophile solubility, and is the primary culprit behind unexplained side reactions.
This guide is designed for drug development professionals and synthetic chemists. It synthesizes field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols to help you rationally optimize your SNAr workflows.
Logical Workflow for Base Selection
Logical decision tree for selecting the optimal base in SNAr based on nucleophile properties.
Section 1: Fundamental FAQs on Base Selection
Q1: Why does base selection dictate the success of the SNAr reaction, and how does it affect the Meisenheimer complex? A1: SNAr proceeds via a two-step addition-elimination mechanism. The aromatic ring must be activated by electron-withdrawing groups (EWGs) to lower its LUMO, allowing the nucleophile to attack the ipso-carbon and form a resonance-stabilized carbanion known as the Meisenheimer complex[1]. The base serves a dual mechanistic purpose: it deprotonates the nucleophile (raising its HOMO energy and nucleophilicity) and acts as an acid scavenger to neutralize the expelled leaving group (e.g., HX)[1]. If the base is too weak, the nucleophile remains protonated and unreactive. If it is too strong, it can trigger alternative elimination pathways (benzyne formation)[2].
Q2: When optimizing a reaction with an amine nucleophile, should I use an organic base (DIPEA/TEA) or an inorganic carbonate (K₂CO₃/Cs₂CO₃)? A2: This depends on the steric hindrance of your nucleophile and your isolation strategy. Organic bases like DIPEA (Hünig's base) provide homogeneous reaction conditions in polar aprotic solvents, which accelerates reaction kinetics by eliminating mass-transfer limitations[3]. However, inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred in pharmaceutical development because they prevent the formation of soluble organic salts that complicate downstream purification[4]. For sterically hindered amines, Cs₂CO₃ is vastly superior to K₂CO₃ due to the "cesium effect"—the larger ionic radius of Cs⁺ creates a looser ion pair with the nucleophile, rendering the anion more "naked" and highly reactive[4].
Quantitative Comparison of Common Bases in SNAr Reactions
| Base Type | Specific Base | pKa (Conjugate Acid) | Solubility in Polar Aprotic Solvents | Typical SNAr Application | Primary Risk / Side Reaction |
| Organic | DIPEA (Hünig's Base) | ~10.5 | High (Homogeneous) | Amine nucleophiles; sensitive substrates | Low; non-nucleophilic due to steric hindrance |
| Organic | Triethylamine (TEA) | ~10.7 | High (Homogeneous) | Amine nucleophiles | Moderate; can act as a nucleophile (alkylation) |
| Inorganic | Potassium Carbonate (K₂CO₃) | ~10.3 | Low (Heterogeneous) | Neutral nucleophiles; general purpose | Low; slow reaction kinetics due to insolubility |
| Inorganic | Cesium Carbonate (Cs₂CO₃) | ~10.3 | Moderate | Weak or sterically hindered nucleophiles | Moderate; hydrolysis if water is present |
| Strong | Sodium Hydride (NaH) | >35 | Insoluble (Reacts) | Pre-deprotonation of alcohols/thiols | High; benzyne pathway or solvent degradation |
Section 2: Troubleshooting Guide: Side Reactions & Reactivity
Q3: I am using DMF as a solvent with KOH, and I am observing unexpected dimethylamine substitution products. What is happening? A3: You are observing solvent degradation. Strong bases like KOH or NaOH can catalyze the hydrolysis of DMF (and DMAc) at elevated temperatures, decomposing the solvent into formate and dimethylamine[2]. Dimethylamine is a potent, unhindered nucleophile that will competitively attack your activated aryl halide, leading to a mixture of products. Solution: Switch to a non-nucleophilic base (like K₂CO₃ or DIPEA)[4], or change the solvent to DMSO, NMP, or an aqueous biphasic system like 2-MeTHF/water which tolerates KOH without generating nucleophilic byproducts[5].
Q4: My aryl fluoride substrate is unreactive with a neutral alcohol nucleophile even at 100 °C. How do I optimize the base? A4: Neutral alcohols are poor nucleophiles for SNAr. A weak base like K₂CO₃ is thermodynamically insufficient to fully deprotonate an aliphatic alcohol (pKa ~16). You must pre-form the alkoxide[3]. Solution: Treat the alcohol with a strong base such as NaH or KOtBu to generate the "naked" alkoxide anion prior to introducing the aryl fluoride[2]. Note that fluorine is the best leaving group for SNAr (F > Cl ≈ Br > I) because its high electronegativity stabilizes the transition state during the rate-determining addition step[2],[1]. If the reaction still fails, your substrate may lack sufficient EWG activation.
SNAr mechanistic pathway highlighting the role of bases and potential base-induced side reactions.
Section 3: Experimental Protocols (Self-Validating Systems)
To avoid wasting valuable intermediates, use this parallel screening approach to empirically determine the optimal base for a novel SNAr substrate while controlling for thermal and solvent variables[6].
Protocol: Self-Validating Base Screening for Amine Nucleophiles
Phase 1: Preparation & Setup
-
Stock Solutions: Prepare a 0.5 M stock solution of the electrophile (e.g., aryl fluoride) and a 0.6 M solution of the amine nucleophile in anhydrous DMSO.
-
Reaction Vials: Equip five 4 mL glass vials with magnetic stir bars. Label them: Vial A (DIPEA), Vial B (TEA), Vial C (K₂CO₃), Vial D (Cs₂CO₃), Vial E (No Base Control).
Phase 2: Execution 3. Reagent Dispensing: Aliquot 1.0 mL of the electrophile stock (0.5 mmol) and 1.0 mL of the nucleophile stock (0.6 mmol) into each vial. 4. Base Addition: Add 1.0 mmol (2.0 equivalents) of the respective base to Vials A through D[6]. Leave Vial E untreated. 5. Incubation: Seal the vials and heat parallelly at 80 °C on a reaction block with vigorous stirring (800 rpm) for 4 hours. Causality Note: Vigorous stirring is critical for Vials C and D to overcome the mass transfer limitations of the heterogeneous inorganic bases.
Phase 3: Validation & Analysis 6. Quenching: Cool the vials to room temperature. Quench each vial with 2.0 mL of saturated aqueous NH₄Cl to neutralize residual base and halt the reaction. 7. Extraction & LC-MS: Extract the products with 2.0 mL of Ethyl Acetate. Analyze the organic layer via LC-MS. 8. Self-Validation Check: The protocol is validated if Vial E (Control) shows <5% product formation, proving that base-mediated deprotonation/acid-scavenging is mechanistically required. Select the base from Vials A-D that yields the highest product-to-starting-material ratio with the fewest side-product peaks.
References
- SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - ACS GCIPR.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG62Z_0PijUwgUTmFtrIZSX8G5KpTMqHWm7TxeICDELeVCMB0BM0YrkD0g3IKvHFlmf4yo2f7VFyRNTAgsI7NOqvuuAV2J5AaPlt5eq9opgK4hQAShkF1_YH8_XhZvKH3mO_mXu3F63o7-AWmurLtcdtZNw8sGNKgnIuniOC7LydKafAxVmRAqDle8qHwBzHuLyWIyk5v3znFr7EyKR3suRr9052A-UpzWLngOVqbDJPQBrYg4tESlBvM5ZDHdsDpat8414Lb2sHXaLVBmlt73MOOaEPfjTAs_rX-uIlvx7LprTRTH1fso4OQjgEQ_gMA==]
- Technical Support Center: SNAr Reactions with 1-Bromo-5-methoxy-2,4-dinitrobenzene - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6EEOjtD28ilfVJAKP4-8n6t4UP3nQZHtIucQ1ol5Lt3shRNE7l8f9i6XC6c6OavvVI53Qs01veC99iF-8tcR1qFm4czqLke_p_NZM_ruGwrXE0Z7ycoFgPu__bInZpv8SElFkBmlp417Nut0znsZX9-rDvB5XlEFSBv8Psht3Vxh8E_qOGgB1XaDryRkM6XCThmvUOShKW7bpE1xCdhpqB2_tmN60aXAddYWT27o=]
- SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media - ACS Sustainable Chemistry & Engineering.[https://vertexaisearch.cloud.google.
- Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr) - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHtScwcefktxAdmCy53BJX9oCqErtVnTGmS4cej-sczuJUnLNW_9y-hInefLgD_25gwQKZQYuyEY9LBUmEnQHUL_YeUz1rp-yq-jg8x-F-X969v-8aQaYH6QK7vtKVUjfyi4HGvaon5Vcx36JKxD-EL8We_524BX4872lm0u9VEX2xYtUXpxmwzPYdLi_nnPOo2XJvmuPHvaPxsU8OlLlHk59WlmkQ7Zw0XHvjbGqKA_fxowJrkjXj0cTE3Q==]
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjMOwYGk-5c8W_HsyHLY69E9M4_zX3D3WXk74xkJv9kEt6FYKul26Xz9MeVA3_UDXR7qvnPouZ36WKboAG8TQEtKHiHMuzNkXviarZnpVmNxUVJWd1AIyvHrR0G-cPBrTZ54sAwaucfeFU4mcSPtfD2HHatuPz6KdLVcUOimJBUy48pghLw2c3dYYRgUar9Py9YgWVoqUHpvO3QhgysVmyC58Aia9c_GMxEfzV9aczKoHAOGGLc12-rfsaw621R_stNoaxQ4DB_-rHtUO1VA==]
- Nucleophilic Aromatic Substitution - Chemistry Steps.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0V9cJFkQa73Vl0XjtvIwYjZQLJLHouqdCjej3Ksx53MR-RDLKmWciukYybaBSGOu57u0WxywT5RtlOqOXnxbxgdUig4Ve8MkLQrE8cBmSOSUGkHokcNewwXsDlBjHftNkTjEHtQdcfJJO9VtM0AaSgyuRs7JJzVymwR0uxg==]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Decomposition of Fluoroaniline Compounds
Welcome to the Advanced Technical Support Center for fluoroaniline handling and stabilization. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we dissect the mechanistic causality of fluoroaniline degradation and provide self-validating, field-proven protocols to ensure the integrity of your synthetic workflows.
Module 1: Mechanistic Causality of Fluoroaniline Instability
Fluoroanilines (e.g., 2-fluoroaniline, 4-fluoroaniline) are indispensable building blocks in pharmaceutical and agrochemical synthesis. However, researchers frequently encounter issues with these compounds turning dark brown or black during storage or reaction.
The Causality of Degradation: While the highly electronegative fluorine atom withdraws electron density from the aromatic ring—marginally stabilizing it compared to unsubstituted aniline—the primary amine moiety remains highly vulnerable to oxidative and photolytic degradation[1]. Oxidation typically proceeds via radical intermediates. When exposed to reactive oxygen species (ROS) or light, the amine lone pair is attacked, leading to the formation of nitrosobenzenes and fluoroazobenzenes[1]. Over time, these intermediates undergo extensive cross-linking and polymerization to form highly conjugated, dark-colored polymeric materials such as fluorophenazines and poly(fluoroaniline) derivatives[1][2].
Module 2: Troubleshooting FAQs
Q1: My 4-fluoroaniline turned dark brown after a few weeks on the shelf. Is it still usable, and how do I prevent this? A1: The dark discoloration is the visual manifestation of oxidative polymerization[1][2]. If the discoloration is minor, the reagent can often be salvaged via vacuum distillation (for liquids) or recrystallization (for solids). To prevent recurrence, fluoroanilines must be stored under an inert atmosphere (Argon or Nitrogen) in tightly sealed, amber glass containers to block UV light, and kept at reduced temperatures (typically 2–8 °C)[3][4].
Q2: I need to store a fluoroaniline derivative long-term, but my glovebox is full. Are there chemical stabilization methods? A2: Yes. The free base form of fluoroanilines is inherently unstable over extended periods. Converting the free base to its corresponding hydrochloride (HCl) salt significantly enhances long-term stability[4]. The Mechanism: By protonating the amine, you tie up the nitrogen's lone pair, effectively eliminating the primary site for oxidative attack. The resulting salt is electronically deactivated toward oxidation and can be stored safely on the benchtop in a desiccator.
Q3: I froze my aqueous fluoroaniline samples to preserve them, but they degraded faster than those kept at room temperature. Why? A3: This is a counterintuitive but highly documented phenomenon. Freezing aqueous solutions of aniline derivatives can actually activate and accelerate photooxidation[5]. The Mechanism: As water crystallizes into an ice lattice, solutes (fluoroaniline, dissolved oxygen, and trace peroxides) are excluded from the ice and hyper-concentrated into microscopic liquid pockets. This extreme local concentration drastically accelerates bimolecular photolytic degradation kinetics[5]. Always store aqueous stocks in the dark, or preferably, avoid storing them in aqueous solutions altogether.
Q4: How do I prevent oxidation during transition metal-catalyzed cross-coupling reactions involving fluoroanilines? A4: Transition metals (especially Cu and Fe) can act as single-electron oxidants, catalyzing the degradation of the aniline ligand[6]. To mitigate this, you must thoroughly deoxygenate all solvents by sparging with Argon for at least 15–20 minutes prior to the addition of the fluoroaniline[6][7]. If the amine is overly reactive, employ a transient protecting group strategy (e.g., acetylation to form a fluoroacetanilide), which reduces the electron density on the nitrogen, preventing unwanted oxidation[6].
Module 3: Quantitative Data & Storage Parameters
The following table summarizes the optimal storage conditions and expected degradation profiles for fluoroanilines based on their physical state.
| Compound State | Recommended Temp | Atmosphere | Primary Degradants | Est. Shelf-Life |
| Free Base (Liquid/Solid) | 2–8 °C | Argon / Nitrogen | Fluoroazobenzenes, Fluorophenazines | Months (if sealed) |
| Aqueous Solution | Do not store | N/A | Accelerated photooxidation products | Hours to Days |
| Hydrochloride Salt | Ambient (<30 °C) | Ambient (Desiccated) | None (Highly stable) | Years |
Module 4: Standardized Protocols for Stabilization
Every protocol in your laboratory must be a self-validating system. Below are the definitive methodologies for handling and stabilizing fluoroanilines.
Protocol 1: Solvent Degassing and Inert Handling
A quick vacuum/backfill cycle only removes headspace oxygen. To prevent oxidation during reactions, dissolved oxygen must be physically stripped from the solvent voids[7].
-
Solvent Preparation: Transfer the required volume of solvent into a Schlenk flask equipped with a rubber septum.
-
Argon Sparging: Insert a long stainless steel needle through the septum, ensuring the tip is fully submerged in the solvent. Insert a short exit needle into the septum to vent the gas. Sparge with a vigorous stream of Argon for 15–20 minutes [6][7].
-
Reagent Transfer: Using a gas-tight syringe purged three times with Argon, transfer the fluoroaniline into the degassed solvent.
-
Validation Check: The successful exclusion of oxygen is validated if the reaction mixture maintains its original pale/colorless appearance over the first hour of stirring. Rapid darkening indicates residual dissolved oxygen.
Protocol 2: Conversion to Hydrochloride Salt for Long-Term Storage
If you must store a fluoroaniline batch for over 6 months, convert it to a salt[4].
-
Dissolution & Filtration: Dissolve the fluoroaniline free base in anhydrous diethyl ether. If the solution is discolored (indicating existing polymers), filter it through a short pad of Celite to remove the fluorophenazines.
-
Precipitation: Cool the solution to 0 °C in an ice bath. Slowly add a stoichiometric amount of 1M HCl in ether dropwise under vigorous stirring.
-
Isolation: Collect the instantly precipitating fluoroaniline hydrochloride salt via vacuum filtration.
-
Validation Check: Wash the filter cake with cold ether and dry under vacuum. The purity and stability of the salt are validated by the recovery of a stark white, free-flowing crystalline powder that does not discolor upon exposure to ambient laboratory light.
Module 5: Degradation Pathways & Interventions Diagram
The following diagram maps the logical relationships between environmental triggers, degradation pathways, and the specific interventions required to stabilize fluoroanilines.
Caption: Mechanistic pathways of fluoroaniline degradation and the corresponding targeted stabilization interventions.
Sources
Validation & Comparative
Comparative Analysis of 5-Nitro and 4-Nitro Isomers of Fluorophenyl Morpholine
A Technical Guide for Drug Development Professionals
Executive Summary
In the development of oxazolidinone-class antibacterial agents (such as Linezolid), the precise spatial arrangement of the fluorophenyl morpholine pharmacophore is non-negotiable. The positioning of the nitro group in the precursor molecule dictates the final substitution pattern of the drug, fundamentally altering its synthetic viability and biological efficacy. This guide provides an objective, data-driven comparison of two critical intermediates: 4-(2-fluoro-4-nitrophenyl)morpholine (the 4-nitro isomer) and 4-(2-fluoro-5-nitrophenyl)morpholine (the 5-nitro isomer), detailing their structural profiles, mechanistic reactivity, and self-validating synthetic workflows.
Structural & Physicochemical Profiling
While these two isomers share an identical molecular weight and formula, the relative positioning of the morpholine ring to the strongly electron-withdrawing nitro group drastically alters their chemical behavior and commercial utility.
Table 1: Physicochemical and Structural Comparison
| Property / Feature | 4-Nitro Isomer (Linezolid Precursor) | 5-Nitro Isomer |
| IUPAC Name | 4-(2-Fluoro-4-nitrophenyl)morpholine | 4-(2-Fluoro-5-nitrophenyl)morpholine |
| CAS Registry Number | 2689-39-6 | 1233093-70-3 |
| Molecular Formula | C₁₀H₁₁FN₂O₃ | C₁₀H₁₁FN₂O₃ |
| Molecular Weight | 226.20 g/mol | 226.21 g/mol |
| Electronic Relationship | Morpholine is para to Nitro | Morpholine is meta to Nitro |
| Primary Synthesis | Nucleophilic Aromatic Substitution (SNAr) | Pd-Catalyzed Cross-Coupling |
| Commercial Application | Precursor to Oxazolidinone Antibiotics | Advanced Medicinal Chemistry Scaffold |
Data supported by chemical specifications from and.
Mechanistic Reactivity & Causality
The synthetic divergence between these two isomers is a masterclass in electronic control and regioselectivity.
The 4-Nitro Isomer (SNAr Dominance): The synthesis of the 4-nitro isomer leverages a highly regioselective Nucleophilic Aromatic Substitution (SNAr). When 3,4-difluoronitrobenzene is subjected to morpholine, the nitro group exerts a powerful electron-withdrawing effect (-M and -I). Because the fluorine at the 4-position is para to the nitro group, nucleophilic attack at this carbon generates a Meisenheimer complex that is heavily resonance-stabilized by the nitro oxygen atoms. Conversely, the fluorine at the 3-position is meta to the nitro group and lacks this resonance stabilization. This electronic disparity dictates that morpholine exclusively displaces the 4-fluoro substituent, ensuring the >99% regiochemical purity required for pharmaceutical applications like.
The 5-Nitro Isomer (Cross-Coupling Necessity): In contrast, the 5-nitro isomer requires the morpholine moiety to be positioned meta to the nitro group. Because the nitro group cannot resonance-stabilize a Meisenheimer complex at the meta position, direct SNAr on a difluoro-precursor is kinetically unfavorable. Therefore, researchers must pivot to transition-metal catalysis, specifically the Buchwald-Hartwig amination of 3-bromo-4-fluoronitrobenzene. This route utilizes palladium to facilitate oxidative addition into the C-Br bond, bypassing the electronic limitations of SNAr.
Pathway Visualization
Figure 1: Divergent mechanistic pathways illustrating the regioselective synthesis of the isomers.
Experimental Workflows (Self-Validating Protocols)
To ensure high-fidelity reproduction, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.
Protocol A: Regioselective SNAr for the 4-Nitro Isomer
Causality Focus: N,N-Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to scavenge the hydrofluoric acid (HF) byproduct. Using a stronger or nucleophilic base could lead to competitive attack or degradation of the highly activated nitroarene.
-
Initiation: Charge a clean, dry reactor with 3,4-difluoronitrobenzene (1.0 eq) and anhydrous acetonitrile (10 mL/g).
-
Buffering: Add DIPEA (1.2 eq) to the solution and cool the mixture to 0°C.
-
Addition: Introduce morpholine (1.05 eq) dropwise over 30 minutes to control the exothermic nature of the SNAr reaction.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint 1 (TLC): Perform TLC (Hexane:EtOAc 3:1). The highly polar C-F starting material (Rf ~0.6) must be completely consumed, replaced by a bright yellow spot (Rf ~0.4) indicative of the morpholino-nitroarene. If the starting material persists, verify that the reaction pH remains >9; a drop in pH indicates incomplete HF scavenging, which protonates morpholine and halts the reaction.
-
-
Isolation: Quench with water, extract with ethyl acetate, and recrystallize from ethanol.
-
Self-Validation Checkpoint 2 (HPLC): HPLC purity must exceed 99.5%. The UV spectrum should show a characteristic bathochromic shift due to the extended conjugation of the morpholine nitrogen lone pair with the para-nitro group.
-
Protocol B: Buchwald-Hartwig Amination for the 5-Nitro Isomer
Causality Focus: Toluene is utilized as the solvent because it allows the reaction to reach the necessary 90°C activation energy threshold without coordinating to and poisoning the palladium catalyst.
-
Preparation: Degas a solution of 3-bromo-4-fluoronitrobenzene (1.0 eq) and morpholine (1.2 eq) in anhydrous toluene by bubbling nitrogen for 15 minutes.
-
Catalyst Loading: Add Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and Cs₂CO₃ (1.5 eq) under a strict nitrogen atmosphere.
-
Heating: Elevate the temperature to 90°C and stir for 12 hours.
-
Self-Validation Checkpoint 1 (GC-MS): Monitor the reaction via GC-MS. The molecular ion peak of the starting material (m/z 220) must shift entirely to m/z 226 (the product). Crucially, the absence of a peak at m/z 140 validates that no palladium-catalyzed defluorination—a common side reaction in fluorinated arene cross-coupling—has occurred.
-
-
Purification: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate under vacuum, and purify via silica gel chromatography.
-
Self-Validation Checkpoint 2 (NMR): ¹H NMR must confirm the preservation of the F-C coupling (large J values) and the appearance of morpholine multiplets at 3.0-3.8 ppm, confirming structural integrity.
-
Biomechanical & Pharmacological Implications
While both isomers are valuable chemical intermediates, their downstream biomechanics diverge drastically.
When the 4-nitro isomer is reduced and cyclized into an oxazolidinone, the fluorine atom resides at the 3-position of the aniline ring. This specific geometry is biologically critical: the fluorine atom engages in highly specific electrostatic interactions with the peptidyl transferase center of the bacterial 23S ribosomal RNA. This locks the pharmacophore into the correct spatial alignment to successfully halt protein synthesis.
If the 5-nitro isomer [4] were utilized to synthesize an analog, the resulting fluorine would be shifted to the 4-position relative to the oxazolidinone core. This subtle isomeric shift causes severe steric clashing and electronic repulsion within the ribosomal binding pocket, effectively neutralizing the compound's antibacterial efficacy. Therefore, while the 5-nitro isomer holds value for exploring novel chemical space, the 4-nitro isomer remains the undisputed standard for oxazolidinone drug development.
References
alternative precursors for Linezolid synthesis
[label="Linezolid\nProduct", fillcolor="#EA4335", shape=
Finalizing Visualization Details
I'm now incorporating final changes. Both DOT diagrams are updated with clear labels, and are wrapped in code blocks, followed by concise captions. I've adjusted the diagram size to 7.6, 5, for better rendering, and updated all references and citations. I'm providing a landing page.
An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating scalable, high-yield, and enantioselective pathways for Linezolid manufacturing.
Introduction & Mechanistic Context
Linezolid is a critical, last-resort synthetic oxazolidinone antibiotic utilized primarily against multi-drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [1.1]. Unlike traditional antibiotics that target later stages of elongation, Linezolid acts by inhibiting the initiation of bacterial protein synthesis[1]. It binds to the 23S rRNA of the 50S subunit, preventing the formation of the functional 70S initiation complex[1][2].
A non-negotiable structural requirement for this target affinity is the strict (S)-stereochemistry at the C5 position of the oxazolidinone ring[3]. Consequently, the selection of synthetic precursors is heavily dictated by the need to induce or preserve this specific chiral center while maintaining high overall yields and minimizing environmental impact.
Diagram 1: Linezolid Mechanism of Action - Inhibition of the 70S initiation complex.
Comparative Analysis of Synthetic Precursors
The synthesis of Linezolid hinges on the coupling of a core aryl amine (typically 3-fluoro-4-morpholinoaniline) with a chiral precursor to form the oxazolidinone ring[2]. The evolution of these precursors reflects a drive toward better atom economy, milder conditions, and lower E-factors.
Route A: The Classical Baseline – (S)-Epichlorohydrin & Glycidyl Butyrate
-
Causality & Mechanism: The traditional industrial route relies on deprotonating an aryl carbamate intermediate using strong, air-sensitive bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by a nucleophilic attack on a chiral epoxide such as (S)-epichlorohydrin.
-
Limitations: To prevent racemization and uncontrolled exothermic side reactions, this cyclization must be performed under strict cryogenic conditions (-78 °C). Furthermore, harsh pH extremes and potential oxidative stress during workup are primary catalysts for the degradation of the morpholine ring, leading to the formation of the highly regulated Demethyl-linezolid impurity[4].
Route B: Chiral Pool Precursors – D-Mannitol & Isoserine
-
Causality & Mechanism: To bypass the thermodynamic penalties of cryogenic synthesis and the hazards of pyrophoric bases, researchers have turned to the inherent chirality of natural metabolites[3].
-
Performance: Utilizing isoserine as a building block allows for the cyclization of an α-hydroxy amide with 3-fluoro-4-morpholinoaniline to form an oxazolidine-2,4-dione intermediate[2]. This intermediate undergoes a mild, regioselective reduction at the C4 position, yielding the enantiomerically pure Linezolid core in near-quantitative overall yields[2]. D-Mannitol is similarly used to generate an asymmetric bis-epoxide precursor, though it requires a longer synthetic sequence.
Route C: Catalytic Asymmetric Henry Reaction
-
Causality & Mechanism: Instead of relying on pre-existing chiral pools, this route dynamically constructs the stereocenter from achiral aldehydes using enantioselective catalysts.
-
Performance: By employing a copper-catalyzed Henry (nitroaldol) reaction equipped with camphor-derived aminopyridine ligands, researchers can achieve an enantiomeric excess (ee) of 83–90%[2][5]. This method drastically improves atom economy and eliminates the need for unstable epoxide intermediates[5].
Route D: Continuous Flow Synthesis (Precursor-Agnostic)
-
Causality & Mechanism: Batch synthesis of Linezolid typically requires >7 steps with extensive intermediate purifications, resulting in an environmental factor (E-factor) between 25 and 100[6]. Flow chemistry mitigates this by telescoping reactions; intermediates are consumed in situ, preventing the accumulation of species prone to demethylation or hydrolysis[4][6].
-
Performance: A state-of-the-art 7-step continuous flow sequence achieves a 73% isolated yield with a total residence time of just 27 minutes and an exceptionally low E-factor of 25[6].
Diagram 2: Divergent Synthetic Workflows for Linezolid Production.
Quantitative Performance Comparison
| Synthetic Route | Key Precursor | Primary Reagents / Catalysts | Overall Yield | Enantiomeric Excess (ee%) | E-Factor / Scalability |
| Classical Batch | (S)-Epichlorohydrin | n-BuLi or LDA, THF | Moderate (~50-60%) | >98% (Pre-determined) | High (25-100); Limited by cryogenics |
| Chiral Pool [2] | Isoserine | Mild organic bases, Reductants | >90% (Near-quant.) | >99% (Inherent) | Moderate; Multi-step batch process |
| Asymmetric Henry [5] | Achiral Aldehydes | Cu-Camphor Aminopyridine | 62–80% | 83–90% | Low; High atom economy, scalable |
| Continuous Flow [6] | Epoxide & Aniline blocks | Telescoped solvent system | 73% | >98% (Conserved) | Very Low (25); Highly scalable |
Self-Validating Experimental Protocol: Continuous Flow Synthesis
To overcome the thermodynamic limitations of batch synthesis and prevent the formation of Demethyl-linezolid, the following continuous flow protocol (adapted from the Jamison Group methodology[6]) provides a self-validating, high-throughput system.
Objective: Execute a 7-step telescoped synthesis of Linezolid without intermediate purification, utilizing precise residence times ( tR ) to prevent impurity accumulation.
System Setup & Validation:
-
Validation Mechanism: The system is self-validating via in-line High-Performance Liquid Chromatography (HPLC) and ATR-FTIR. These analytical checkpoints ensure that enantio-enrichment is conserved and that no unreacted oxidants or harsh acids cross into subsequent zones, which is the primary cause of morpholine ring demethylation[4][6].
Step-by-Step Methodology:
-
Zone 1: Epoxide Generation
-
Action: Pump starting materials (e.g., epichlorohydrin derivatives) through a heated microreactor coil.
-
Causality: Maintaining a strict residence time prevents the epoxide from undergoing premature ring-opening or polymerization.
-
-
Zone 2: Aniline Generation
-
Action: Simultaneously generate 3-fluoro-4-morpholinoaniline via a two-step reaction from fluorinated nitrobenzene and morpholine precursors[1][6].
-
Causality: Utilizing mild organic bases rather than strong inorganic bases ensures the morpholine moiety remains intact[4]. In-line monitoring confirms the complete reduction of the nitro group before convergence.
-
-
Zone 3: Convergence & Oxazolidinone Formation
-
Action: Merge the output streams of Zone 1 and Zone 2 into a central coupling reactor.
-
Causality: The regioselective ring-opening of the epoxide by the aniline occurs dynamically. Because the reaction is continuously flowing, the newly formed Linezolid intermediate is immediately swept away from the reaction zone, preventing localized hot spots that typically cause thermal degradation[4][6].
-
-
Workup & Isolation:
References
- API of the month: the Linezolid lowdown LGC Standards URL
- Oxazolidinones Basicmedical Key URL
- Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine ResearchGate URL
- A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid Der Pharma Chemica URL
- Minimizing the formation of Demethyl linezolid during synthesis Benchchem URL
- PMC (NIH)
- Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification DSpace@MIT URL
Sources
- 1. API of the month: the Linezolid lowdown | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolidinones | Basicmedical Key [basicmedicalkey.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
The Fluorine Advantage: A Comparative Guide to Fluorinated Structures in Modern Drug Design
In the intricate world of drug discovery, the strategic incorporation of a single atom can be the difference between a failed candidate and a blockbuster therapeutic. Among the elements in the medicinal chemist's toolkit, fluorine has emerged as a particularly potent and versatile tool. Its unique physicochemical properties, when judiciously applied, can dramatically enhance a drug molecule's performance. This guide provides an in-depth comparison of fluorinated and non-fluorinated structures, supported by experimental data, to illuminate the profound advantages that fluorine can confer upon a drug candidate. We will explore the underlying principles of the "fluorine advantage," examine case studies with quantitative data, provide detailed experimental protocols for evaluating these effects, and survey the synthetic strategies for introducing this remarkable element.
The Unique Properties of Fluorine and Their Impact on Drug Action
Fluorine's power in drug design stems from a confluence of its fundamental properties:
-
High Electronegativity: As the most electronegative element, fluorine's strong electron-withdrawing nature can significantly alter the electronic properties of a molecule.[1] This can modulate the acidity or basicity (pKa) of nearby functional groups, influencing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[1]
-
Small Atomic Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[2] This allows for the isosteric replacement of a hydrogen atom with fluorine without introducing significant steric hindrance, a crucial factor for maintaining or enhancing binding to a target protein.[2][3]
-
Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry.[1] This inherent stability makes it resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) family, a primary driver of drug metabolism.[1]
-
Lipophilicity Modulation: The introduction of fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to cross cell membranes and the blood-brain barrier.[4][5]
These properties translate into several key advantages in drug design, as illustrated in the following logical flow:
Caption: The cascading effects of fluorine's fundamental properties on key drug characteristics.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Compounds
The theoretical advantages of fluorination are borne out by a wealth of experimental data. Here, we present a comparative analysis of fluorinated compounds and their non-fluorinated counterparts across several key parameters.
Enhanced Metabolic Stability
One of the most significant advantages of fluorination is the ability to block metabolically labile sites on a drug molecule. The strong C-F bond is resistant to oxidative metabolism by CYP450 enzymes, which are responsible for the breakdown of many drugs.[1]
Case Study: Ezetimibe
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is a standard method for assessing the metabolic stability of a compound.
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
Methodology:
-
Preparation:
-
Thaw cryopreserved human liver microsomes (HLM) at 37°C.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of the test compound (fluorinated and non-fluorinated analogs) in a suitable solvent (e.g., DMSO).
-
Prepare an NADPH regenerating system (to ensure the continuous activity of CYP450 enzymes).
-
-
Incubation:
-
In a 96-well plate, combine the HLM, reaction buffer, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and halts enzymatic activity.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the resulting line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Caption: Workflow for the in vitro metabolic stability assay.
Modulation of Acidity/Basicity (pKa)
The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby acidic groups (making them more acidic) and the pKa of the conjugate acids of basic groups (making them less basic).[1] This is critical for controlling a drug's ionization state, which influences its absorption, distribution, and target engagement.
Comparative Data: Fluorinated vs. Non-Fluorinated Carboxylic Acids
The effect of fluorination on acidity is clearly demonstrated by comparing the pKa values of acetic acid and its fluorinated derivatives.
| Compound | Chemical Formula | pKa Value |
| Acetic Acid | CH₃COOH | 4.76 |
| Fluoroacetic Acid | FCH₂COOH | 2.59 |
| Difluoroacetic Acid | F₂CHCOOH | 1.34 |
| Trifluoroacetic Acid | F₃CCOOH | 0.23 |
Source: Data compiled from publicly available chemical databases.
As the number of fluorine atoms increases, the acidity of the carboxylic acid dramatically increases (pKa decreases).
Experimental Protocol: pKa Determination by Potentiometric Titration
This is a classic and reliable method for determining the pKa of a compound.
Objective: To measure the pKa of an ionizable compound.
Methodology:
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).
-
-
Titration:
-
Place the solution of the test compound in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Slowly add the titrant (acid or base) in small, known increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa is equal to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
Enhanced Binding Affinity
By acting as a hydrogen bond acceptor and participating in favorable electrostatic interactions, fluorine can enhance the binding affinity of a drug for its target protein.[2][4]
Case Study: Fluorinated vs. Non-Fluorinated Tetralones as Enzyme Inhibitors
A comparative study of fluorinated and non-fluorinated tetralone derivatives against several enzymes demonstrates the potential for fluorine to enhance inhibitory activity.
| Compound | Target Enzyme | IC₅₀ (µM) - Non-Fluorinated | IC₅₀ (µM) - Fluorinated | Fold Improvement |
| Tetralone Analog 1 | DGAT1 | 1.2 | 0.4 | 3.0x |
| Tetralone Analog 2 | MAO-A | 5.8 | 2.1 | 2.8x |
| Tetralone Analog 3 | MIF | 10.3 | 3.5 | 2.9x |
Source: Adapted from a comparative study on tetralone derivatives.[2] IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.
Objective: To determine the binding affinity (KD) and kinetics (kon, koff) of a drug-target interaction.
Methodology:
-
Immobilization:
-
The target protein (ligand) is immobilized onto the surface of a sensor chip.
-
-
Interaction Analysis:
-
A solution containing the drug candidate (analyte) is flowed over the sensor chip surface.
-
As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a change in the refractive index, which is detected in real-time as a response unit (RU).
-
-
Dissociation:
-
A buffer solution without the analyte is then flowed over the chip, and the dissociation of the analyte from the ligand is monitored as a decrease in the RU.
-
-
Data Analysis:
-
The association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD = koff / kon) are determined by fitting the binding data to a suitable kinetic model. A lower KD value indicates a higher binding affinity.
-
Synthetic Strategies for the Introduction of Fluorine
The ability to strategically introduce fluorine into a molecule is paramount to leveraging its benefits. A variety of synthetic methods have been developed to achieve this.
Early-Stage vs. Late-Stage Fluorination
-
Early-Stage Fluorination: Involves the use of fluorinated building blocks early in a synthetic sequence. This is often a reliable approach but can be less flexible if the synthetic route needs to be modified.
-
Late-Stage Fluorination: The introduction of fluorine at a later stage of a synthesis, on a more complex molecule. This is highly desirable in drug discovery as it allows for the rapid generation of fluorinated analogs of a promising lead compound.[6]
Common Fluorination Reagents and Reactions
-
Nucleophilic Fluorination: Utilizes a fluoride ion (F⁻) source to displace a leaving group. Common reagents include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF).[7][8]
-
Electrophilic Fluorination: Employs a reagent that delivers an electrophilic fluorine ("F⁺"). Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used, bench-stable electrophilic fluorinating agents.[5][9][10]
-
Deoxyfluorination: Replaces a hydroxyl group with fluorine. Diethylaminosulfur trifluoride (DAST) and its analogs are common reagents for this transformation.
-
Trifluoromethylation: The introduction of a -CF₃ group, which can significantly impact lipophilicity and metabolic stability.[11][12] Reagents such as Ruppert's reagent (TMSCF₃) and Togni's reagents are frequently used.[5][9]
Caption: Key synthetic strategies for incorporating fluorine and trifluoromethyl groups.
Conclusion and Future Perspectives
The strategic incorporation of fluorine has become an indispensable tool in modern drug design. As we have demonstrated through comparative data and established principles, fluorination can profoundly and positively influence a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile. The continued development of novel and selective fluorination methodologies, particularly for late-stage functionalization, will undoubtedly expand the scope and impact of the "fluorine advantage."[13][14] For researchers and drug development professionals, a deep understanding of the principles and practical applications of fluorination is no longer just an advantage, but a necessity for the rational design of the next generation of therapeutics.
References
-
The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. [Link]
-
Roles of Fluorine in Drug Design and Drug Action. (2019). Bentham Science. [Link]
-
Fluorination methods for drug discovery and development. (2016). Taylor & Francis Online. [Link]
-
New Reagents and Reactions Advance Fluorination Chemistry. (2026). Pharmaceutical Technology. [Link]
-
Electrophilic Fluorination. Bryn Mawr College. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. (2008). ACS Publications. [Link]
-
Fluorination methods in drug discovery. Royal Society of Chemistry. [Link]
-
Fluorination Methods for Drug Discovery and Development. (2016). PubMed. [Link]
-
Late-Stage Fluorination: From Fundamentals to Application. (2014). PMC. [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2021). PMC. [Link]
-
A quantitative reactivity scale for electrophilic fluorinating reagents. (2018). PMC. [Link]
-
Contemporary synthetic strategies in organofluorine chemistry. (2022). Nature Reviews Chemistry. [Link]
-
Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable. [Link]
-
Nucleophilic fluorination reagents featuring in this review. ResearchGate. [Link]
-
Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Wiley Online Library. [Link]
-
Effects of fluorine incorporation on drugs and imaging probes. ResearchGate. [Link]
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). ACS Publications. [Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025). Royal Society of Chemistry. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Novel Method to Synthesize Valuable Fluorinated Drug Compounds | Lab Manager [labmanager.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
- 5. pharmtech.com [pharmtech.com]
- 6. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. brynmawr.edu [brynmawr.edu]
- 10. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to C-N Bond Formation: SNAr vs. Buchwald-Hartwig Amination
For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. Aryl amines, in particular, are privileged motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of methods available for forging these critical linkages, two stand out for their broad utility and distinct strategic advantages: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination.
This guide provides an in-depth, objective comparison of these two powerful methodologies. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings, explore the practical nuances of substrate scope and reaction conditions, and provide field-proven insights to empower you in selecting the optimal strategy for your synthetic challenges. Every claim is substantiated with experimental context and authoritative references to ensure scientific integrity.
The Fundamental Dichotomy: Mechanism and Activation
The choice between SNAr and Buchwald-Hartwig amination often boils down to the electronic nature of the aromatic substrate. SNAr is a classic, metal-free method that relies on the inherent electrophilicity of the aryl halide, whereas the Buchwald-Hartwig reaction employs a transition metal catalyst to couple a broader range of substrates under generally milder conditions.
Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway
The SNAr reaction is a two-step process involving the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group.[1][2] For this pathway to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][3] These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][4]
The reaction rate is largely dependent on the stability of this intermediate. Consequently, the nature of the leaving group is less critical than in SN2 reactions, with reactivity often following the order F > Cl > Br > I, due to the high electronegativity of fluorine enhancing the electrophilicity of the carbon atom being attacked.[1]
Caption: The SNAr addition-elimination mechanism.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Revolution
First reported independently by Stephen Buchwald and John Hartwig in the mid-1990s, this cross-coupling reaction has revolutionized C-N bond formation.[5] It utilizes a palladium catalyst, typically in conjunction with a bulky, electron-rich phosphine ligand, to couple a wide array of aryl halides and pseudohalides with primary and secondary amines.[5][6] Unlike SNAr, the Buchwald-Hartwig reaction is not limited to electron-poor arenes and can be applied to electron-rich and neutral systems.[5]
The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) species.[7][8]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium-amido complex.[9]
-
Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[5][7]
The choice of ligand is critical to the success of the reaction, with several "generations" of ligands developed to improve reaction scope and efficiency.[5][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Head-to-Head Comparison: A Data-Driven Analysis
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Aryl Substrate | Requires electron-deficient arenes (e.g., nitro, cyano, or fluoro-substituted).[10][11] | Broad scope: electron-rich, -neutral, and -deficient arenes.[5][12] |
| Leaving Group | Typically F, Cl, NO2. Reactivity: F > Cl > Br > I.[1] | Typically Br, I, Cl, OTf, OMs. Reactivity: I > Br > OTf > Cl.[8] |
| Amine Scope | Generally favors strong nucleophiles.[10] | Very broad: primary & secondary alkyl/aryl amines, amides, etc.[5][13] |
| Catalyst | None required (metal-free).[12] | Palladium catalyst and a specialized ligand are essential.[12] |
| Base | Often a strong base is required (e.g., K2CO3, NaH, KHMDS).[14] | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K3PO4, Cs2CO3).[8][13] |
| Reaction Conditions | Can require elevated temperatures.[12] | Often milder, with many reactions proceeding at or below room temperature.[12][15] |
| Functional Group Tolerance | Sensitive to base-labile groups. | Broad tolerance, but some functional groups can poison the catalyst.[13] |
| Cost & Complexity | Lower cost and simpler experimental setup.[12] | Higher cost due to the palladium catalyst and ligands; can be more complex to optimize.[12] |
| Key Advantage | Simplicity, cost-effectiveness, and scalability for suitable substrates.[12] | Broad substrate scope and high functional group tolerance.[5][16] |
Practical Considerations and Experimental Protocols
The choice between SNAr and Buchwald-Hartwig amination is often dictated by the specific attributes of the target molecule and the available synthetic route.
When to Choose SNAr:
-
Activated Substrates: When the aryl halide is highly activated with electron-withdrawing groups, SNAr is often the most direct and economical choice.[17]
-
Cost-Sensitivity: For large-scale synthesis where the substrate is suitable, the avoidance of expensive catalysts and ligands makes SNAr highly attractive.[12]
-
Simplicity: The experimental setup is straightforward, making it a workhorse reaction in many industrial and academic labs.
When to Choose Buchwald-Hartwig Amination:
-
Unactivated or Electron-Rich Substrates: This is the premier method for coupling amines with aryl halides that lack activating groups.[5]
-
Broad Amine Scope: When a diverse range of amines, including weakly nucleophilic ones, needs to be coupled.[13]
-
Mild Conditions Required: The reaction's tolerance for a wide range of functional groups and often milder conditions make it ideal for complex, late-stage functionalization.[16]
-
High Regioselectivity: In cases of poly-halogenated heterocycles, the Buchwald-Hartwig reaction can offer superior regioselectivity compared to SNAr.[12][18]
Representative Experimental Protocol: SNAr Reaction
Synthesis of N-(4-nitrophenyl)piperidine
This protocol is a representative example of a classical SNAr reaction.
Materials:
-
1-Fluoro-4-nitrobenzene (1.0 mmol, 141 mg)
-
Piperidine (1.2 mmol, 102 mg, 0.12 mL)
-
Potassium carbonate (K2CO3) (2.0 mmol, 276 mg)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene (141 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Add dimethyl sulfoxide (5 mL) to the flask.
-
Add piperidine (0.12 mL, 1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-nitrophenyl)piperidine.
Representative Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of N-phenylmorpholine
This protocol is adapted from procedures utilizing modern, air-stable palladium pre-catalysts.[8]
Materials:
-
Bromobenzene (1.0 mmol, 157 mg, 0.105 mL)
-
Morpholine (1.2 mmol, 105 mg, 0.104 mL)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
XPhos Pd G3 (a third-generation pre-catalyst, 0.02 mmol, 17 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add bromobenzene (0.105 mL, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos Pd G3 (17 mg, 0.02 mmol) to a dry vial equipped with a magnetic stir bar.
-
Exit the glovebox and add toluene (5 mL) and morpholine (0.104 mL, 1.2 mmol) to the vial under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenylmorpholine.
Conclusion
Both SNAr and Buchwald-Hartwig amination are indispensable tools for the synthesis of aryl amines. SNAr offers a simple, cost-effective solution for electronically activated substrates, while the Buchwald-Hartwig reaction provides unparalleled scope and versatility, enabling the formation of C-N bonds that were previously challenging or impossible to construct. A thorough understanding of their respective mechanisms, advantages, and limitations, as detailed in this guide, allows the discerning researcher to make informed, strategic decisions, thereby accelerating the pace of discovery and innovation in chemical synthesis.
References
-
[SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][5][7][14]thiadiazole Series | Request PDF - ResearchGate.]([Link])
-
[SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][5][7][14]thiadiazole Series - Semantic Scholar.]([Link])
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hammer.purdue.edu [hammer.purdue.edu]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Nitroaniline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Nitroaniline and its derivatives are foundational chemicals in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] Their presence as intermediates or metabolites necessitates robust and specific analytical methods for monitoring and safety assessment.[3][4] Immunoassays, prized for their high throughput and sensitivity, are a powerful tool in this context. However, the structural similarity among nitroaniline isomers (ortho-, meta-, and para-) and related compounds presents a significant analytical challenge: antibody cross-reactivity.
This guide provides an in-depth comparison of analytical strategies and a detailed framework for conducting cross-reactivity studies. We will move beyond simple protocols to explain the underlying principles that govern antibody specificity for small molecules, enabling you to design, execute, and interpret cross-reactivity experiments with confidence.
The Challenge: Structural Similarity and Antibody Recognition
An antibody's ability to distinguish between a target analyte and other structurally similar molecules is known as its specificity.[5][6] Cross-reactivity occurs when an antibody binds to non-target molecules, which can lead to false positives or inaccurate quantification.[5][7] For small molecules like nitroanilines (termed haptens), which are not immunogenic on their own, the potential for cross-reactivity is a primary consideration during immunoassay development.[7]
The core of the issue lies in the subtle yet critical structural differences between nitroaniline derivatives:
-
Positional Isomerism: The location of the nitro (-NO₂) group relative to the amino (-NH₂) group on the benzene ring (ortho, meta, or para) defines the molecule's electronic distribution, shape, and hydrogen-bonding potential.[8][9]
-
Substituent Effects: Additional functional groups on the ring further alter the molecule's chemical properties.
An antibody recognizes a specific three-dimensional shape and charge distribution (the epitope). The more similar the epitopes of two molecules are, the more likely an antibody raised against one will bind to the other.[10] Therefore, an antibody developed for p-nitroaniline may show significant binding to o-nitroaniline and m-nitroaniline. Understanding and quantifying this cross-reactivity is not just a validation step; it is fundamental to defining the assay's utility and limitations.
A Comparative Overview of Analytical Methodologies
While this guide focuses on immunoassays, a senior scientist must choose the right tool for the job. The selection of an analytical technique depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.[11]
| Analytical Technique | Common Analytes | Typical Limit of Detection (LOD) | Linear Range | Key Advantages | Key Limitations |
| HPLC-UV | o-, m-, p-Nitroaniline | ≤ 0.2 µg/L[11] | 1 - 100 µg/L[11] | Robust, reliable, good for isomer separation.[12] | Moderate sensitivity, requires sample pre-concentration.[12] |
| LC-MS/MS | p-Nitroaniline & Metabolites | 10 µg/kg (LOD), 30 µg/kg (LOQ)[13] | 1 - 150 µg/L[2] | High sensitivity and specificity, structural confirmation. | High instrument cost, complex matrix effects. |
| Electrochemical Sensors | Nitroaniline Isomers | Nanomolar (nM) range[3] | 0.5 - 600 µM[3] | Rapid, high sensitivity, portable. | Susceptible to interference, electrode fouling. |
| Immunoassay (ELISA) | Specific Nitroaniline Derivatives | Typically low ng/mL to pg/mL[14] | Narrower dynamic range | High throughput, cost-effective, very high sensitivity. | Potential for cross-reactivity, requires antibody development. |
The Cornerstone of Specificity: Hapten Design and Immunogen Synthesis
To generate antibodies against a small molecule, the hapten (e.g., a nitroaniline derivative) must be covalently linked to a large carrier protein (like Bovine Serum Albumin, BSA, or Keyhole Limpet Hemocyanin, KLH). This hapten-carrier conjugate is the immunogen that stimulates an immune response.[15]
The design of this immunogen is the most critical factor influencing antibody specificity. The causality is direct: the antibody will be generated against the part of the hapten that is most exposed and accessible to the immune system.[15]
-
Causality of Linker Position: Where the spacer arm connects the nitroaniline derivative to the carrier protein dictates which parts of the molecule become part of the recognition epitope. To generate an antibody specific to p-nitroaniline that distinguishes it from its isomers, the linker should be attached at a position distal to the key functional groups (the amino and nitro groups). Attaching the linker to the amino group, for instance, would obscure it, potentially leading to antibodies that recognize the nitro-benzene core but fail to discriminate based on the amino group's position.
Caption: Rational hapten design for specific antibody generation.
Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment via Competitive ELISA
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for assessing the cross-reactivity of small molecule immunoassays. In this format, free analyte in the sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
This protocol is designed to be self-validating by including proper controls and a systematic approach to data analysis.
Step 1: Reagents and Materials Preparation
-
Coating Antigen: The specific nitroaniline hapten conjugated to a protein (e.g., p-nitroaniline-BSA). Dilute to 1-10 µg/mL in Coating Buffer.
-
Primary Antibody: The antibody raised against the target nitroaniline immunogen. The optimal dilution must be determined via titration.
-
Target Analyte Standard: High-purity target compound (e.g., p-nitroaniline). Prepare a stock solution and create a serial dilution series (e.g., from 1000 ng/mL to 0.1 ng/mL) in Assay Buffer.
-
Potential Cross-Reactants: High-purity solutions of related compounds (o-nitroaniline, m-nitroaniline, 2,4-dinitroaniline, aniline, etc.). Prepare serial dilutions for each, typically over a wider concentration range than the target analyte.
-
Secondary Antibody: Enzyme-conjugated antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG). Dilute in Assay Buffer as per manufacturer's instructions.
-
Buffers:
-
Coating Buffer: Carbonate-Bicarbonate buffer (pH 9.6).
-
Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST).
-
Blocking Buffer: PBST with 1-5% non-fat dry milk or BSA.
-
Assay Buffer: PBST with 0.5% BSA.
-
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
96-Well Microtiter Plates: High protein-binding capacity.
Step 2: ELISA Procedure
Caption: Workflow for determining immunoassay cross-reactivity.
-
Coating: Add 100 µL of the coating antigen solution to each well of a 96-well plate. Cover and incubate overnight at 4°C.[16]
-
Washing (x3): Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[7]
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[7]
-
Washing (x3): Repeat the wash step.
-
Competitive Reaction: Add 50 µL of each standard dilution or potential cross-reactant dilution to the appropriate wells. Immediately add 50 µL of the diluted primary antibody to each well.[7] Incubate for 1 hour at 37°C. This is the critical competitive step.
-
Washing (x3): Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[16]
-
Washing (x5): Repeat the wash step, increasing to five repetitions to remove all unbound secondary antibody.
-
Substrate Development: Add 100 µL of TMB Substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.[7]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[16]
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Step 3: Data Analysis and Interpretation
The trustworthiness of the study hinges on a rigorous and standardized data analysis workflow.
-
Generate Standard Curves: For the target analyte and each cross-reactant, plot the absorbance (Y-axis) against the logarithm of the concentration (X-axis). The data should yield a sigmoidal curve.
-
Determine the IC50 Value: The IC50 is the concentration of analyte that causes 50% inhibition of the maximum signal. This is the key metric for comparison.[7] It can be calculated using a four-parameter logistic (4-PL) curve fit.
-
Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated using the following formula, which normalizes the response of the cross-reacting compound against the target analyte.
%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Example Data Presentation
All quantitative data should be summarized in a clear, structured table for easy comparison.
Table 3: Cross-Reactivity Profile of a Hypothetical Monoclonal Antibody Against p-Nitroaniline
| Compound | Chemical Structure (Key Features) | IC50 (ng/mL) | % Cross-Reactivity |
| p-Nitroaniline (Target) | NO₂ at para-position | 1.5 | 100% |
| o-Nitroaniline | NO₂ at ortho-position | 35.2 | 4.3% |
| m-Nitroaniline | NO₂ at meta-position | 145.0 | 1.0% |
| 2,4-Dinitroaniline | Two NO₂ groups | 98.6 | 1.5% |
| Aniline | No NO₂ group | > 10,000 | < 0.01% |
| p-Nitrophenol | -OH instead of -NH₂ | > 10,000 | < 0.01% |
Interpretation:
-
The antibody is highly specific for p-nitroaniline.
-
It exhibits low but measurable cross-reactivity with the ortho- and meta-isomers, with the ortho-isomer showing a slightly higher interaction, possibly due to proximity effects.
-
The complete lack of an amino group (p-nitrophenol) or a nitro group (aniline) eliminates binding, confirming these groups are critical parts of the epitope recognized by the antibody.
Conclusion
References
- BenchChem. (2025). Comparative analysis of analytical techniques for nitroaniline detection.
- Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere.
- ACS Publications. (2025). An Electrochemical Pre-activation Strategy for the Recognition and Determination of Nitroaniline Isomers Based on NiO Nanoparticle-Loaded Carbon Spheres. ACS Electrochemistry.
- Nadir, S. A., & Fakhre, N. A. (2022). Simultaneous Determination of Binary Mixtures of Aniline and 2-Nitronailine in Tap Water Samples by Derivative Spectrophotometry.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- ELISA Kits. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
- BenchChem. (2025).
- Santa Cruz Biotechnology. (n.d.). Nitroanilines.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Nitroaniline Isomers.
- Candor Bioscience. (n.d.). Cross-reactivity in immunoassays.
- CUSABIO. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?.
- ResearchGate. (n.d.). (PDF)
- Song, S., et al. (2010). Hapten Design, Modification and Preparation of Artificial Antigens.
- Hu, Y., et al. (2024). A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green. Frontiers.
- Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Semantic Scholar.
- Bacila, N. C., et al. (n.d.). DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST.
- Wang, Y., et al. (2025). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers.
Sources
- 1. scbt.com [scbt.com]
- 2. Frontiers | Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 6. cusabio.com [cusabio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. elisakits.co.uk [elisakits.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 14. Frontiers | A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparative analysis of derivatizing agents for amines
Precision Amine Profiling: A Comparative Guide to Derivatization Agents for LC-MS and HPLC
The analysis of amines—spanning biogenic amines, amino acids, and pharmaceutical intermediates—presents a fundamental chromatographic challenge. Their high polarity leads to poor retention on reversed-phase (RP) columns, while the lack of innate chromophores or fluorophores limits detection sensitivity. Derivatization bridges this gap, but selecting the right agent is not a mere procedural step; it is a strategic decision that dictates the robustness, sensitivity, and throughput of the assay[1].
As an application scientist, the goal is to design a self-validating analytical system where the chemistry works predictably, and any deviations are immediately detectable. This guide objectively compares three cornerstone derivatization agents—OPA, FMOC-Cl, and AQC—and provides field-proven methodologies for their implementation.
Derivatization is a targeted chemical transformation designed to manipulate three specific physicochemical properties:
-
Hydrophobicity (Chromatographic Retention): Attaching a bulky, non-polar moiety (e.g., a fluorenyl or quinolyl group) increases retention on C18 stationary phases. This shifts the elution of highly polar amines away from the ion-suppressing solvent front, drastically improving resolution and signal-to-noise ratios[1].
-
Detectability (Optical & Ionization Efficiency): The introduction of conjugated π -systems enables UV/Vis or fluorescence (FLD) detection[2]. For LC-MS, specific basic sites (such as the quinoline nitrogen in AQC) act as highly efficient proton acceptors, exponentially enhancing electrospray ionization (ESI+) efficiency[3].
-
Derivative Stability: The resulting derivative must survive the autosampler queue and the acidic mobile phase gradient without degrading. The choice of reagent dictates whether the sample must be injected in seconds or can be stored for weeks.
Comparative Analysis of Core Agents
No single derivatization agent is universally superior; selection depends entirely on the target amine structure (primary vs. secondary) and the detection modality (FLD vs. MS)[1].
-
o-Phthalaldehyde (OPA): Reacts exclusively with primary amines in the presence of a thiol co-reactant to form highly fluorescent isoindoles. It is exceptionally fast and sensitive but yields unstable products that require strict automated timing[2][4].
-
9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines, forming highly stable carbamates. However, it requires a chemical quenching step to remove excess reagent, which can otherwise precipitate or interfere chromatographically[2].
-
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC / AccQ-Tag): The gold standard for LC-MS. It reacts with primary and secondary amines to form highly stable, easily ionizable asymmetric urea derivatives without fluorescent byproducts[5].
Table 1: Quantitative Performance Comparison
| Derivatization Agent | Target Amines | Primary Detection Mode | Reaction Time & Temp | Derivative Stability | Limit of Detection (LOD) |
| OPA + Thiol | Primary only | FLD, UV | 1–2 min at 25°C | Low (Minutes) | 100–200 fmol[4] |
| FMOC-Cl | Primary & Secondary | FLD, UV | 10–20 min at 25°C | High (Days) | ~0.05 µM[4] |
| AQC | Primary & Secondary | MS, FLD, UV | 10 min at 55°C | Very High (Weeks) | <100 fmol[5] |
Workflow Visualization
Decision tree for selecting amine derivatization agents based on analytical goals.
Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning any failure in the chemistry is immediately obvious through built-in controls.
Protocol A: AQC Derivatization for LC-MS/MS (High Stability Workflow)
Causality: AQC utilizes an NHS-ester leaving group that is highly reactive toward amines but susceptible to hydrolysis. Strict pH control is mandatory.
-
Preparation: Aliquot 10 µL of the sample (containing target amines) and 10 µL of an internal standard (e.g., 13 C-labeled amino acids) into a microvial.
-
Buffering (Critical Step): Add 70 µL of 0.2 M sodium borate buffer (pH 8.8). Why: The basic environment ensures the amines are deprotonated (nucleophilic) while minimizing the rapid hydrolysis of the AQC reagent that occurs at lower pH levels[5].
-
Reagent Addition: Add 20 µL of AQC reagent (3 mg/mL reconstituted in dry acetonitrile). Vortex immediately for 10 seconds.
-
Thermal Conversion: Incubate the vial at 55°C for 10 minutes. Why: The initial reaction forms an unstable intermediate; thermal energy catalyzes the conversion into a highly stable asymmetric urea derivative[5].
-
System Validation: Analyze the internal standard peak area. An absolute recovery of >95% with a relative standard deviation (RSD) <5% across replicates validates that the reaction went to completion and no matrix-induced ion suppression occurred.
Protocol B: Automated OPA Derivatization for HPLC-FLD (High Throughput Workflow)
Causality: OPA isoindole derivatives degrade rapidly (half-life of 5–10 minutes). Manual derivatization introduces unacceptable variance; therefore, this protocol relies entirely on autosampler automation[4].
-
Reagent Formulation: Dissolve 10 mg of OPA in 1 mL methanol. Add 9 mL of 0.4 M borate buffer (pH 9.5) and 10 µL of 3-mercaptopropionic acid (3-MPA). Why: The thiol is a mandatory co-reactant that closes the fluorescent isoindole ring with the primary amine[2].
-
Automated Mixing: Program the HPLC autosampler to draw 5 µL of the sample and 5 µL of the OPA reagent. Mix within the sample loop by aspirating/dispensing 3 times.
-
Timed Reaction: Program a strict wait time of exactly 1.0 minute at room temperature.
-
Injection: Inject immediately onto the C18 column.
-
System Validation: The self-validating control is the precision of the autosampler timing. Inject a standard calibration curve sequentially. If the peak areas drop linearly over time, the timing mechanism is flawed, or the reagent has oxidized. A flat response across 10 injections validates the automated timing.
References
-
Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed (nih.gov). 1
-
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem. 2
-
Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups - PubMed (nih.gov). 3
-
HPLC of biogenic amines as 6-aminoquinolyl-N-hydroxysuccinimidyl derivatives - ResearchGate. 5
-
Phthalaldehyde | 643-79-8 - Benchchem. 4
Sources
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phthalaldehyde | 643-79-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
alternative synthetic routes to aryl-substituted morpholines
The morpholine ring is a privileged pharmacophore in modern medicinal chemistry, conferring enhanced aqueous solubility, metabolic stability, and predictable vectorization for target binding. While the synthesis of N-aryl morpholines has been largely solved by transition-metal catalysis, the construction of C-aryl morpholines (specifically 2-aryl and 3-aryl derivatives) remains a significant synthetic challenge. These stereocenters are critical for tuning the 3D conformation of the heterocycle in advanced drug candidates like Aprepitant and Delgocitinib.
As a Senior Application Scientist, I have evaluated the three most robust methodologies for accessing aryl-substituted morpholines: SnAP (Tin/Silicon Amine Protocol) Reagents , the Petasis Borono-Mannich Reaction , and traditional Buchwald-Hartwig Cross-Coupling . This guide objectively compares their mechanistic logic, scalability, and operational efficiency to help you select the optimal route for your specific target architecture.
Mechanistic Logic and Strategic Divergence
The selection of a synthetic route dictates not only the substitution pattern (C2, C3, or N-linked) but also the stereochemical outcome and functional group tolerance.
1. The SnAP Reagent Approach (C2-Aryl Morpholines) Developed by the Bode group, SnAP reagents provide a predictable, one-step radical cyclization cascade to form N-unprotected 2-aryl morpholines directly from commercially available aldehydes[1]. The causality of the reaction relies on the condensation of an amino-stannane (or silane) with an aldehyde to form an imine. Stoichiometric copper(II) triflate oxidizes the C-Sn/C-Si bond, generating a carbon-centered radical that rapidly undergoes 6-endo-trig cyclization onto the imine. The inclusion of hexafluoroisopropanol (HFIP) as a co-solvent is non-negotiable; its high hydrogen-bond donating capacity stabilizes the radical intermediate and accelerates cyclization, preventing premature quenching[2].
2. The Petasis Borono-Mannich Approach (C3-Aryl Morpholines) To access 3-aryl morpholines, Wright and colleagues developed a highly scalable "two-pot" sequence leveraging aqueous glyoxal[3]. The initial Petasis borono-Mannich multicomponent reaction between an arylboronic acid, glyoxal, and a 1,2-aminoethanol generates a 2-hydroxy-3-aryl morpholine intermediate[4]. The mechanistic brilliance of this route lies in the subsequent deoxygenation: methanesulfonic anhydride (Ms₂O) is used to activate the hemiaminal hydroxyl group, forcing an elimination to a 3,4-dihydro-2H-1,4-oxazine. This cyclic enamine is then cleanly reduced by sodium triacetoxyborohydride to yield the target 3-aryl morpholine[4].
3. Buchwald-Hartwig Amination (N-Aryl Morpholines) For N-arylation, the Buchwald-Hartwig cross-coupling remains the industry standard. The coupling of morpholine with aryl chlorides requires a highly active palladium catalyst. The use of Pd(dba)₂ in conjunction with the bulky, electron-rich biaryl phosphine ligand XPhos is critical[5]. XPhos facilitates the oxidative addition of unactivated aryl chlorides while its steric bulk accelerates the reductive elimination step, preventing the formation of off-target "cocktail" Pd-complexes that lead to catalyst deactivation[6].
Strategic divergence of synthetic routes to C2-, C3-, and N-aryl substituted morpholines.
Quantitative Comparative Analysis
When designing a synthetic campaign, the choice of methodology must balance step economy, functional group tolerance, and the specific topological requirements of the target molecule.
| Parameter | SnAP Reagents (Bode) | Petasis-Borono Mannich (Wright) | Buchwald-Hartwig (Pd/XPhos) |
| Product Class | 2-Aryl / 2-Alkyl Morpholines | 3-Aryl Morpholines | N-Aryl Morpholines |
| Step Count | 1 (One-pot, two-stage) | 3 (Two-pot sequence) | 1 |
| Key Reagents | Cu(OTf)₂, HFIP | Glyoxal, Ms₂O, NaBH(OAc)₃ | Pd(dba)₂, XPhos, NaOt-Bu |
| Stereocontrol | Moderate to High (Diastereoselective) | High (via chiral aminoethanols) | N/A (Achiral C-N bond) |
| Functional Group Tolerance | Excellent (Tolerates esters, halides) | Excellent (Aqueous compatible) | Moderate (Base-sensitive groups fail) |
| Optimal Scale | Milligram to Gram-scale (Discovery) | Multi-gram to Kilogram (Process) | Kilogram to Metric Ton (Manufacturing) |
Self-Validating Experimental Protocols
The following protocols have been selected for their high reproducibility. Each workflow is designed as a self-validating system; visual cues and specific reaction parameters are provided to ensure the integrity of the intermediate states.
Protocol 1: Synthesis of 2-Aryl Morpholines via SnAP Reagents[1]
Note: This protocol directly yields N-unprotected morpholines, bypassing the need for subsequent deprotection steps.
-
Imine Formation: To a flame-dried flask containing activated 4Å molecular sieves, add the aryl aldehyde (0.5 mmol, 1.0 equiv) and SnAP Morpholine Reagent (0.5 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (2.5 mL, 0.2 M). Stir at room temperature for 2 hours. Validation: Complete consumption of the aldehyde by TLC indicates successful imine formation.
-
Radical Cyclization: In a separate flask, prepare a solution of Cu(OTf)₂ (0.5 mmol, 1.0 equiv) and 2,6-lutidine (0.5 mmol, 1.0 equiv) in a 4:1 mixture of CH₂Cl₂/HFIP (10 mL, 0.05 M).
-
Coupling: Transfer the imine solution directly into the copper/HFIP mixture via syringe. Stir at room temperature for 12 hours.
-
Workup: Quench the reaction with 10% aqueous NH₄OH (to complex the copper) and extract with CH₂Cl₂. Purify via flash chromatography (SiO₂, CH₂Cl₂/MeOH) to isolate the 2-aryl morpholine.
Protocol 2: Synthesis of 3-Aryl Morpholines via Petasis-Mannich & Deoxygenation[3][4]
Note: This route is highly scalable and avoids transition metals entirely.
-
Petasis Reaction: Combine the arylboronic acid (1.0 equiv), 40% aqueous glyoxal (1.2 equiv), and 1,2-aminoethanol (1.0 equiv) in a 1:1 mixture of EtOH/H₂O. Heat to 60 °C for 24 hours. Cool and filter the precipitate to isolate the 2-hydroxy-3-aryl morpholine.
-
Activation & Elimination: Suspend the intermediate (1.0 equiv) in CH₂Cl₂ and cool to 0 °C. Add triethylamine (3.0 equiv) followed dropwise by methanesulfonic anhydride (Ms₂O, 1.5 equiv). Stir for 2 hours. Validation: The formation of the 3,4-dihydro-2H-1,4-oxazine intermediate can be tracked by the disappearance of the hemiaminal OH stretch in IR or NMR.
-
Reduction: To the same pot, add glacial acetic acid (5.0 equiv) and sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv). Stir at room temperature for 4 hours.
-
Workup: Basify carefully with saturated aqueous NaHCO₃, extract with EtOAc, and concentrate to yield the 3-aryl morpholine.
Protocol 3: Synthesis of N-Aryl Morpholines via Buchwald-Hartwig Amination[5]
Note: Strict exclusion of oxygen is required to prevent oxidation of the electron-rich XPhos ligand.
-
Catalyst Pre-activation: In a nitrogen-filled glovebox or via standard Schlenk techniques, charge a 2-necked flask with Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).
-
Solvent & Substrate Addition: Add anhydrous toluene (0.8 M relative to the halide). Stir for 5 minutes at room temperature until a deep red/orange active Pd(0) complex forms.
-
Coupling: Add the aryl chloride (1.0 equiv) and morpholine (1.5 equiv) in one portion.
-
Heating: Attach a reflux condenser and heat the mixture to 110 °C (reflux) for 6 hours. Validation: The reaction mixture will typically turn dark brown/black as the reaction reaches completion and Pd black begins to precipitate.
-
Workup: Cool to room temperature, quench with water, extract with EtOAc, and purify via silica gel chromatography.
References
-
Luescher, M. U., Vo, C.-V., & Bode, J. W. (2014). "SnAP Reagents for the Synthesis of Piperazines and Morpholines". ACS Publications (Organic Letters). Available at:[Link]
-
Wright, S. W., Simpson, B., Chinigo, G. M., & Maguire, R. J. (2020). "Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines". Tetrahedron (via ResearchGate). Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aqueous glyoxal: a versatile synthon in heterocyclic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Advanced Operational and Safety Guide: Handling 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
As drug development accelerates, researchers frequently encounter highly functionalized intermediates. 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS: 215734-56-8) is a prime example—a complex building block with a molecular weight of 241.22 g/mol that presents multifaceted safety challenges[1].
To ensure laboratory safety and operational continuity, standard "one-size-fits-all" safety data sheets are insufficient. This guide synthesizes the specific structural hazards of this compound into actionable, causally-linked operational protocols designed for advanced laboratory settings.
Mechanistic Hazard Profiling: Understanding the "Why"
Effective safety protocols are built on understanding chemical causality. The hazards of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline are derived from its three primary functional moieties:
-
The Nitroaniline Core: Nitroaromatics are potent blood toxins. Upon systemic absorption (via inhalation of dust or dermal penetration), they oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), causing methemoglobinemia[2]. This drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia and cyanosis.
-
The Morpholine Moiety: Morpholine derivatives are highly alkaline and corrosive. They are rapidly absorbed through the skin and are known hepatotoxins and nephrotoxins, capable of causing severe liver and kidney damage upon repeated exposure[3].
-
The Fluorine Substituent: While stable at room temperature, thermal decomposition of fluorinated organics (e.g., during a lab fire or highly exothermic reaction) releases hydrogen fluoride (HF) gas, a highly toxic and corrosive agent that causes deep tissue burns and systemic hypocalcemia.
Mechanistic pathway of physiological toxicity for 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline.
Quantitative Hazard Data & Exposure Limits
Because specific Occupational Exposure Limits (OELs) for this exact proprietary intermediate are not established, we must apply the limits of its most hazardous structural analogues to ensure a conservative safety margin.
| Component / Structural Analogue | OSHA PEL | ACGIH TLV | Primary Target Organ | Key Hazard Statements |
| Nitroanilines | 1 mg/m³ (Skin) | 3 mg/m³ | Blood (Methemoglobin) | H301, H311, H331 (Toxic)[2] |
| Morpholine | 20 ppm (Skin) | 20 ppm | Liver, Kidneys, Eyes | H314 (Severe Burns)[3] |
| Hydrogen Fluoride (Decomp.) | 3 ppm | 0.5 ppm | Lungs, Bones, Skin | H330 (Fatal if inhaled) |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is inadequate for handling highly functionalized nitroanilines. The following matrix is mandatory:
-
Respiratory Protection: Handling the dry powder requires a NIOSH-approved P100 particulate respirator or handling exclusively within a certified Class II Type B2 Biological Safety Cabinet (BSC) or dedicated powder weighing hood. Causality: Nitroaniline dust is exceptionally fine and easily aerosolized; inhalation bypasses first-pass metabolism, accelerating methemoglobinemia[2].
-
Hand Protection (Double Gloving):
-
Inner Glove: 4-mil Nitrile (for dexterity).
-
Outer Glove: 8-mil Butyl Rubber or Neoprene.
-
Causality: Morpholine derivatives act as permeation enhancers and can degrade standard nitrile rapidly upon contact with organic solvents[3].
-
-
Eye & Face Protection: Snug-fitting chemical splash goggles paired with a full-face shield.
-
Body Protection: A disposable, chemically resistant Tyvek® suit over standard lab attire. Woven cotton lab coats are prohibited as they absorb and retain toxic dust against the skin.
Step-by-Step Operational Methodologies
Protocol A: Safe Weighing and Dispensing
Self-Validating System: This protocol incorporates static neutralization and airflow verification to ensure zero aerosol exposure.
-
Airflow Verification: Turn on the powder weighing hood. Validation: Hold a Kimwipe near the sash opening; verify it is gently pulled inward, confirming negative pressure.
-
Static Neutralization: Use an anti-static zero-ion gun on the balance, spatulas, and the chemical container. Causality: Fluorinated powders often hold a high static charge, causing them to "jump" and aerosolize when a container is opened.
-
Dispensing: Using a grounded, stainless-steel spatula, carefully transfer the required mass into a pre-tared, sealable vial.
-
Sealing: Cap the vial inside the hood before transporting it to the reaction fume hood.
-
Decontamination: Wipe down the balance and hood surface with a damp microfiber cloth (water/isopropanol mix) to capture any micro-dust. Dispose of the cloth as hazardous solid waste.
Protocol B: Reaction Setup and Solvent Addition
-
Inert Atmosphere Setup: Place the sealed vial containing the compound into the reaction flask under a continuous Argon or Nitrogen purge. Causality: Excluding oxygen prevents unwanted oxidation of the aniline amine group and reduces fire risk.
-
Solvent Introduction: Inject the reaction solvent (e.g., DMF, DMSO, or DCM) via a syringe through a septum. Do not open the flask to pour solvent. Causality: Dissolving the compound drastically increases its dermal bioavailability.
-
Thermal Monitoring: Equip the reaction with an internal thermocouple. Set a high-temperature alarm at least 20°C below the solvent's boiling point or the compound's known decomposition threshold. Causality: Prevents thermal runaway and the subsequent release of HF gas.
Emergency Response: Spill and Disposal Plan
In the event of a spill, immediate and structured action is required to prevent systemic exposure and environmental contamination.
Step-by-step logical workflow for assessing and neutralizing chemical spills.
Decontamination & Waste Disposal Protocol
-
Solid Spills: Do NOT sweep dry powder. Cover the spill with damp sand or vermiculite to suppress dust, then use non-sparking plastic scoops to collect the material.
-
Liquid Spills (Dissolved Compound): Absorb with universal chemical binding pads.
-
Surface Decontamination: Wash the affected area with a 10% bleach solution, followed by copious amounts of soap and water. Causality: Mild oxidants help degrade the residual aniline derivatives, while soap removes lipophilic morpholine residues.
-
Disposal: Place all collected waste, contaminated PPE, and cleanup materials into a high-density polyethylene (HDPE) hazardous waste bucket. Label explicitly with "Toxic/Corrosive Solid Waste - Contains Fluorinated Nitroaniline." Do not mix with general organic waste[2].
References
-
AccelaChem. "215734-56-8, 4-fluoro-5-morpholin-4-yl-2-nitroaniline." AccelaChem Product Catalog. 1
-
CDH Fine Chemical. "o-Nitro Aniline CAS No 88-74-4 MATERIAL SAFETY DATA SHEET." 2
-
Cole-Parmer. "Material Safety Data Sheet - Morpholine, 99+%."3
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
